molecular formula C7H4INOS B1311827 2-Iodobenzo[d]thiazol-6-ol CAS No. 78431-08-0

2-Iodobenzo[d]thiazol-6-ol

Cat. No.: B1311827
CAS No.: 78431-08-0
M. Wt: 277.08 g/mol
InChI Key: DKBIUTVCIIPVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodobenzo[d]thiazol-6-ol is a useful research compound. Its molecular formula is C7H4INOS and its molecular weight is 277.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodobenzo[d]thiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodobenzo[d]thiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBIUTVCIIPVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Iodobenzo[d]thiazol-6-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Iodobenzo[d]thiazol-6-ol Chemical Structure and Properties Role: Senior Application Scientist Format: Technical Monograph

The Strategic "Pivot" Scaffold in Bioluminescence and Medicinal Chemistry

Executive Summary

2-Iodobenzo[d]thiazol-6-ol (CAS: 78431-08-0) represents a high-value synthetic intermediate, functioning as a "pivot point" between simple aminobenzothiazoles and complex functional materials. Its structural duality—featuring a reactive electrophile (C2-iodine) and a nucleophilic donor (C6-hydroxyl)—makes it an indispensable tool for two distinct fields: bioluminescence imaging (as a precursor to D-Luciferin and red-shifted analogues) and medicinal chemistry (as a scaffold for antitumor and neuroprotective agents).

This guide dissects the molecule’s architecture, provides a field-validated synthesis protocol, and outlines its critical role in cross-coupling chemistry.

Chemical Architecture & Properties[1][2]

The molecule consists of a bicyclic benzothiazole core. The electronic push-pull relationship between the electron-donating hydroxyl group and the electron-withdrawing imine/sulfur system defines its reactivity.

Structural Analysis[1]
  • C2-Position (Electrophilic Hub): The iodine atom at C2 is highly labile toward oxidative addition by transition metals (Pd, Cu), facilitating Suzuki, Sonogashira, and Buchwald-Hartwig couplings. It is significantly more reactive than the corresponding bromide or chloride.

  • C6-Position (Nucleophilic Anchor): The hydroxyl group acts as an auxochrome, essential for the fluorescence/bioluminescence mechanisms in luciferin derivatives. It requires protection (e.g., TBS, MOM) during harsh C2-functionalization.

Physicochemical Profile[1]
PropertyValue / Description
IUPAC Name 2-iodo-1,3-benzothiazol-6-ol
CAS Registry Number 78431-08-0
Molecular Formula C₇H₄INOS
Molecular Weight 277.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Poor in Water, Hexanes
pKa (Predicted) ~8.5 (Phenolic OH)
Storage 2–8°C, Light Sensitive (Iodine lability)

Scientist's Note: While specific melting points for this intermediate vary by purity (typically >150°C dec.), identity must be confirmed via ¹H NMR (distinct aromatic pattern) and HRMS (M+H 277.91) rather than relying solely on thermal properties.

Synthesis Protocol: The Sandmeyer Route

The most robust route to 2-iodobenzo[d]thiazol-6-ol is the Sandmeyer reaction starting from 2-amino-6-hydroxybenzothiazole. Direct iodination of the core is often non-selective; therefore, the diazonium displacement strategy is preferred for regiospecificity.

Reaction Logic
  • Diazotization: Conversion of the C2-amine to a diazonium salt using sodium nitrite in strong acid.

  • Displacement: Nucleophilic substitution by iodide (radical-nucleophilic mechanism).

Step-by-Step Methodology

Reagents:

  • Precursor: 2-Amino-6-hydroxybenzothiazole (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Potassium Iodide (KI, 2.0 eq)

  • Solvent: H₂O / H₂SO₄ (or HCl) mixture

Protocol:

  • Solubilization: Suspend 2-amino-6-hydroxybenzothiazole in 50% H₂SO₄ at 0°C. Ensure vigorous stirring to create a fine slurry.

  • Diazotization: Dropwise add an aqueous solution of NaNO₂ while maintaining the internal temperature below 5°C .

    • Critical Control Point: Exceeding 5°C risks decomposition of the diazonium species to a phenol or tar.

  • Stirring: Allow the diazonium salt to form for 30–45 minutes at 0°C. The mixture often turns clear or changes color.

  • Iodination: Slowly add a solution of KI in water.

    • Observation: Evolution of nitrogen gas (foaming) and formation of a dark precipitate (iodine/product complex).

  • Workup: Stir at room temperature for 2 hours. Neutralize carefully with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess free iodine (turning the layer from purple/brown to yellow). Dry over MgSO₄ and concentrate.

    • Refinement: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Visualizing the Synthesis & Utility

The following diagram illustrates the synthesis flow and the divergent applications of the scaffold.

G Precursor 2-Amino-6-hydroxy benzothiazole Diazonium Diazonium Intermediate Precursor->Diazonium NaNO2, H+ (0°C) Target 2-Iodobenzo[d] thiazol-6-ol Diazonium->Target KI, H2O (Sandmeyer) Luciferin Luciferin Analogues (Bioluminescence) Target->Luciferin Pd-Cat Cyanation or Sonogashira Drugs 2-Aryl Benzothiazoles (Antitumor/Antimicrobial) Target->Drugs Suzuki-Miyaura (Ar-B(OH)2)

Figure 1: Synthesis pathway and divergent application logic for 2-Iodobenzo[d]thiazol-6-ol.

Applications in Research & Development

Bioluminescence: The Luciferin Gateway

The 6-hydroxybenzothiazole core is the light-emitting engine of firefly luciferin. The 2-iodo derivative is a critical intermediate for synthesizing Red-Shifted Luciferins (Infraluciferins).

  • Mechanism: To shift emission into the Near-Infrared (NIR) window (desirable for deep tissue imaging), researchers extend the conjugation at the C2 position.

  • Workflow:

    • Protect C6-OH (e.g., TBDMS).

    • Perform Sonogashira coupling with an alkyne or Heck reaction with an alkene at C2.

    • Deprotect and condense with D-cysteine.

Medicinal Chemistry: The "Privileged Scaffold"

Benzothiazoles are pharmacophores in drugs like Riluzole (ALS treatment). The 2-iodo analog allows for the rapid generation of libraries via Suzuki-Miyaura coupling .

  • Target: 2-Aryl-6-hydroxybenzothiazoles.

  • Activity: These derivatives exhibit potent antitumor activity (via tyrosine kinase inhibition) and antimicrobial properties.

  • Advantage: The iodine leaves more readily than bromine, allowing couplings to proceed under milder conditions (lower temperature, lower catalyst loading), preserving the sensitive phenolic hydroxyl group.

Analytical Characterization

To validate the identity of the synthesized 2-iodobenzo[d]thiazol-6-ol, rely on the following spectral markers:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.8–10.2 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.

    • δ 7.7–7.8 ppm (d, 1H, C4-H): Doublet, typical of the proton ortho to the ring junction.

    • δ 7.3 ppm (d, 1H, C7-H): Doublet, ortho to the hydroxyl.

    • δ 6.9 ppm (dd, 1H, C5-H): Doublet of doublets, coupling with C4 and C7.

  • MS (ESI):

    • Positive Mode: [M+H]⁺ = 278 (approx).

    • Isotope Pattern: Iodine does not have a distinct M+2 isotope like Br/Cl, but the mass defect is unique.

Safety & Handling

  • Iodine Toxicity: The synthesis involves generating iodine species. Work in a fume hood to avoid inhalation of iodine vapors.

  • Diazonium Hazards: Although aryl diazonium salts are generally more stable than alkyl ones, never let the reaction mixture dry out completely before quenching, as dry diazonium salts can be explosive.

  • Storage: The C-I bond is photosensitive. Store the solid in amber vials under an inert atmosphere (Argon/Nitrogen) to prevent homolytic cleavage and discoloration (pinking).

References

  • Synthesis of 2-Aminobenzothiazole Precursors

    • Title: Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction.[1]

    • Source: Academia.edu / Organic Letters
    • URL:

  • General Benzothiazole Synthesis & Properties

    • Title: Benzothiazole Synthesis and Properties (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal
    • URL:

  • Cross-Coupling Applic

    • Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling.[2][3]

    • Source: N
    • URL:

  • Luciferin Analogue Synthesis

    • Title: A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermedi
    • Source: ResearchG
    • URL:

  • Product Data Verific

    • Title: 2-Iodobenzo[d]thiazol-6-ol Product Record (CAS 78431-08-0).[4][5][6][7]

    • Source: BLD Pharm[4]

    • URL:

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis, Biological Evaluation, and Therapeutic Potential of Benzothiazole Derivatives

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. Initial searches for the specific compound corresponding to CAS number 1261768-06-2 did not yield publicly available scientific literature or structural information. This may indicate a compound that is part of a proprietary library, has been designated a CAS number but not yet published, or is otherwise not widely documented. Therefore, this guide has been structured to provide a comprehensive overview of the core topic—benzothiazole derivatives—by leveraging established research and well-documented examples within this important class of heterocyclic compounds. The principles, protocols, and analyses presented herein are directly applicable to the study of novel benzothiazole derivatives.

Abstract

Benzothiazole derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This versatility stems from the unique bicyclic structure of a benzene ring fused to a thiazole ring, which serves as a privileged scaffold for interacting with a wide array of biological targets.[1][3] These compounds have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of benzothiazole derivatives, designed to equip researchers with the foundational knowledge and practical methodologies required for advancing drug discovery in this area.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole core is a planar, bicyclic heterocyclic system that offers a unique combination of chemical stability and the capacity for extensive functionalization.[1] This structural adaptability allows for the fine-tuning of steric, electronic, and lipophilic properties, which is crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles. The nitrogen and sulfur atoms within the thiazole ring are key features, participating in hydrogen bonding and coordination with metal ions, which often play a critical role in enzyme inhibition.[1] The broad therapeutic potential of this scaffold is evidenced by the range of clinically approved drugs and investigational compounds, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Quizartinib for acute myeloid leukemia (AML).[3]

Synthetic Strategies for Benzothiazole Derivatives

The synthesis of the benzothiazole core and its derivatives can be achieved through several established pathways. The most common and versatile method is the condensation reaction between a 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde, ketone, or carboxylic acid.[5][6]

General Synthetic Pathways

Modern synthetic chemistry has introduced several refinements to classical methods, including the use of microwave irradiation and environmentally friendly "green" chemistry protocols to improve reaction efficiency, reduce reaction times, and increase yields.[5][7]

  • Condensation with Aldehydes: The reaction of 2-aminothiophenol with various aldehydes is a straightforward method to produce 2-substituted benzothiazoles. This reaction can be catalyzed by acids or oxidizing agents.[5][6]

  • Condensation with Nitriles: A copper-catalyzed method allows for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with a wide range of nitriles, offering excellent yields.

  • Intramolecular Cyclization: Another approach involves the intramolecular cyclization of ortho-halothioureas, often catalyzed by transition metals like copper(I) or palladium(II).[5]

Visualization of a General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 2-arylbenzothiazole derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reagents Reactants: 2-Aminothiophenol Substituted Benzaldehyde reaction Condensation Reaction (e.g., EtOH, Reflux) reagents->reaction quench Reaction Quenching & Crude Extraction reaction->quench purify Column Chromatography (Silica Gel) quench->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms final_product Pure Benzothiazole Derivative nmr->final_product ms->final_product

Caption: General workflow for benzothiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

This protocol is a representative example of the synthesis of 2-arylbenzothiazole derivatives via the condensation of 2-aminothiophenol and a substituted benzaldehyde, a common and effective method.[6][7]

Materials:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (EtOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Prepare a solution of sodium hydrosulfite (1.5 eq) in deionized water and add it dropwise to the reaction mixture. The use of an oxidizing agent like sodium hydrosulfite can facilitate the oxidation of an intermediate benzothiazoline to the final benzothiazole product.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and dry. Purify the solid by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[7]

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Activities and Therapeutic Applications

Benzothiazole derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][2][3]

Anticancer Activity

Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[8]

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR), topoisomerases, and carbonic anhydrases.[3][8]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • RXRα Antagonism: Recent studies have explored benzothiazole derivatives as Retinoid X receptor-α (RXRα) antagonists, which can induce cell cycle arrest and inhibit the proliferation of cancer cells.

Antimicrobial and Antifungal Activity

The benzothiazole scaffold is also prominent in the development of new antimicrobial agents.[1]

  • Mechanism of Action: The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Structure-Activity Relationship (SAR): The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the benzothiazole ring has been shown to enhance antibacterial and antifungal activity.[4]

Other Pharmacological Properties

The therapeutic potential of benzothiazoles extends to other areas, including:

  • Anti-inflammatory: Inhibition of enzymes like cyclooxygenase-2 (COX-2).[8]

  • Antidiabetic: Inhibition of enzymes such as α-glucosidase.

  • Neuroprotective: As seen with the ALS drug Riluzole.[3]

Mechanistic Insights: A Focus on RXRα Antagonism

To illustrate a specific mechanism of action, we will focus on the role of certain benzothiazole derivatives as RXRα antagonists in cancer therapy. RXRα is a nuclear receptor that plays a crucial role in cell proliferation and differentiation. Its dysregulation is implicated in various cancers.

Signaling Pathway

Benzothiazole-based RXRα antagonists can directly bind to the receptor, inhibiting its transactivation. This can lead to the downregulation of proteins essential for cell cycle progression, such as Cyclin B1 and CDK1, ultimately causing cell cycle arrest at the G2/M phase and inhibiting tumor growth.

G benzothiazole Benzothiazole Derivative rxra RXRα Receptor benzothiazole->rxra Binds & Inhibits transactivation RXRα Transactivation benzothiazole->transactivation cyclin_cdk Cyclin B1 / CDK1 Expression benzothiazole->cyclin_cdk g2m G2/M Phase Progression benzothiazole->g2m proliferation Cell Proliferation benzothiazole->proliferation rxra->transactivation transactivation->cyclin_cdk cyclin_cdk->g2m g2m->proliferation

Caption: Inhibition of RXRα signaling by a benzothiazole antagonist.

Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., S. aureus, E. coli, C. albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the benzothiazole derivative in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Summary and Future Perspectives

The following table provides a hypothetical summary of biological activity data for a series of benzothiazole derivatives to illustrate how such data is typically presented.

CompoundR-Group at C2Anticancer IC₅₀ (µM) [MDA-MB-231]Antimicrobial MIC (µg/mL) [S. aureus]
BTZ-1 Phenyl15.232
BTZ-2 4-Chlorophenyl8.516
BTZ-3 4-Methoxyphenyl22.164
BTZ-4 2-Thienyl12.816

This data illustrates a potential structure-activity relationship where an electron-withdrawing group (Cl) at the para position of the 2-phenyl ring enhances both anticancer and antimicrobial activity compared to the unsubstituted analog.

Future Perspectives: The benzothiazole scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

  • Target-Specific Design: Synthesizing derivatives with high specificity for particular enzyme or receptor isoforms to minimize off-target effects.

  • Hybrid Molecules: Combining the benzothiazole core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[1]

  • Green Synthesis: Further development of sustainable and efficient synthetic methods.[5]

References

  • Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. [Link]

  • Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. IRIS. [Link]

  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. MDPI. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

Sources

2-iodo-6-hydroxybenzothiazole solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-iodo-6-hydroxybenzothiazole in Dimethyl Sulfoxide (DMSO) and Methanol

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of research and development applications, most notably in drug discovery and materials science. For novel heterocyclic compounds such as 2-iodo-6-hydroxybenzothiazole, understanding its behavior in common laboratory solvents is the first step in designing robust experimental protocols. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 2-iodo-6-hydroxybenzothiazole in two pivotal solvents: the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the polar protic solvent, Methanol.

While specific quantitative solubility data for 2-iodo-6-hydroxybenzothiazole is not widely published, this document serves as a first-principles guide for the research scientist. We will delve into the molecular characteristics of the solute and solvents to form a predictive assessment, and provide a detailed, field-proven experimental protocol for the empirical determination of thermodynamic solubility. This guide is structured to empower researchers to not only obtain accurate solubility measurements but also to understand the underlying chemical principles governing the results.

Part 1: Physicochemical Profile of System Components

A foundational understanding of the solute and the selected solvents is paramount to predicting and interpreting solubility data. The interactions between these components at a molecular level govern the macroscopic observation of dissolution.

The Solute: 2-iodo-6-hydroxybenzothiazole

2-iodo-6-hydroxybenzothiazole is an aromatic heterocyclic compound.[1] Its structure, featuring a fused benzene and thiazole ring system, is substituted with both a hydroxyl (-OH) group and an iodine (-I) atom.

  • Aromatic System: The benzothiazole core is a relatively nonpolar, planar structure.[1]

  • Hydrogen Bonding: The hydroxyl group at the 6-position is a hydrogen bond donor and acceptor. This functional group is expected to significantly influence its interaction with polar solvents.

  • Halogenation: The iodine atom at the 2-position increases the molecule's molecular weight and overall lipophilicity.

  • Amphiphilic Nature: The presence of both a polar hydroxyl group and a larger, more nonpolar iodinated aromatic system gives the molecule an amphiphilic character, suggesting it will have varied solubility depending on the solvent's nature.

The Solvents: A Tale of Two Polar Molecules

DMSO and methanol are frequently used in laboratory settings for their excellent solvating properties, but they achieve this through different mechanisms.

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, highly polar aprotic solvent.[2] Its polarity stems from the strong dipole of the sulfoxide bond. As an aprotic solvent, it lacks acidic protons and cannot act as a hydrogen bond donor.[3]

  • Mechanism of Solvation: It readily dissolves a wide array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery for creating high-concentration stock solutions.[3][4][5] It effectively disrupts the solute-solute interactions within a crystal lattice.

  • Key Properties: It possesses a high boiling point (189 °C) and is miscible with water and a broad range of organic solvents.[3][6]

Methanol (MeOH): Methanol is the simplest alcohol and is a polar protic solvent.[7] The term "protic" refers to the presence of a hydroxyl proton, which can participate in hydrogen bonding.[8]

  • Mechanism of Solvation: Its ability to act as both a hydrogen bond donor and acceptor makes it particularly effective at dissolving polar compounds and those capable of hydrogen bonding.[8]

  • Key Properties: It is a colorless, volatile liquid with a boiling point of 64.7 °C and is completely miscible with water.[7] The parent compound, 6-Hydroxybenzothiazole, is known to be soluble in methanol.[9]

Part 2: Theoretical Framework for Solubility

Based on the molecular properties, we can hypothesize the solubility behavior of 2-iodo-6-hydroxybenzothiazole.

  • In DMSO: The strong polar nature of DMSO is expected to interact favorably with the overall dipole of the benzothiazole derivative. Its ability to solvate a wide range of compounds suggests that 2-iodo-6-hydroxybenzothiazole will likely exhibit significant solubility. Many benzothiazole derivatives are characterized using NMR spectroscopy with DMSO-d6 as the solvent, indicating good solubility.[10][11]

  • In Methanol: The hydroxyl group on 2-iodo-6-hydroxybenzothiazole should readily form hydrogen bonds with methanol molecules, promoting dissolution.[8] However, the bulky and nonpolar iodo-benzothiazole moiety may limit the maximum achievable concentration compared to a more polar solvent like DMSO.

A crucial distinction in solubility measurement is between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is typically a rapid measurement derived from a precipitation method, often from a DMSO stock solution. It reflects the concentration at which a compound falls out of solution under specific, non-equilibrium conditions.[12]

  • Thermodynamic Solubility: This is the true equilibrium value, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature when the solution is in equilibrium with an excess of the solid compound.[12] For foundational studies and reproducible downstream applications, measuring thermodynamic solubility is the gold standard. The protocol described below is designed for this purpose.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining thermodynamic solubility for a new compound is the Shake-Flask Method , as established by Higuchi and Connors.[13] This method ensures that equilibrium is reached between the dissolved and undissolved solid phases.

Workflow Overview

The following diagram illustrates the experimental workflow for the shake-flask method.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Quantification A Weigh excess 2-iodo-6-hydroxybenzothiazole into vials B Add precise volume of DMSO or Methanol A->B C Seal vials and place in shaking incubator B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Carefully collect supernatant E->F G Dilute supernatant with appropriate mobile phase F->G H Analyze by validated HPLC-UV method G->H J Calculate concentration in supernatant from calibration curve H->J I Prepare calibration curve with known standards I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Equipment
  • 2-iodo-6-hydroxybenzothiazole (solid, >95% purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Methanol (MeOH), HPLC grade

  • Analytical balance

  • 2 mL glass vials with screw caps and PTFE septa

  • Positive displacement pipette or calibrated glass syringe

  • Shaking incubator or orbital shaker with temperature control

  • Benchtop centrifuge with vial adapters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

a) Preparation of a Saturated Solution:

  • Aliquot Solute: Add an excess amount of solid 2-iodo-6-hydroxybenzothiazole to at least three separate 2 mL glass vials for each solvent to be tested. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period (e.g., 5-10 mg).

  • Add Solvent: Accurately dispense a precise volume (e.g., 1.0 mL) of either DMSO or methanol into each respective vial.

  • Seal and Equilibrate: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours. The extended time is critical to measure thermodynamic, not kinetic, solubility.[12]

b) Sample Processing:

  • Phase Separation: After incubation, remove the vials and centrifuge them at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Supernatant Collection: Carefully open each vial and withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Immediately dilute the collected supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve. A large dilution factor will likely be necessary, especially for the DMSO sample.

c) Quantification by HPLC-UV:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving 2-iodo-6-hydroxybenzothiazole from any potential impurities. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) is a common starting point. Select a UV detection wavelength at the absorbance maximum (λmax) of the compound.

  • Calibration Curve: Prepare a series of standard solutions of 2-iodo-6-hydroxybenzothiazole of known concentrations in the same diluent used for the samples.

  • Analysis: Inject the prepared standards and the diluted samples onto the HPLC system.

  • Calculation: Plot the peak area from the standards against their known concentrations to generate a linear regression calibration curve. Use the equation of the line to determine the concentration of the diluted samples. Calculate the original solubility in the neat solvent by multiplying this concentration by the dilution factor.

Part 4: Data Presentation and Interpretation

The experimentally determined solubility values should be reported in standard units such as mg/mL or mmol/L (mM). The results can be summarized in a clear, comparative table.

Summary of Physicochemical and Solubility Data
PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)Source(s)
Solvent Type Polar AproticPolar Protic[3]
Boiling Point 189 °C64.7 °C[6]
Density (g/cm³) ~1.10~0.79[6][7]
Hydrogen Bond Donor NoYes[3][8]
Hydrogen Bond Acceptor YesYes[3][8]
Experimental Solubility of 2-iodo-6-hydroxybenzothiazole @ 25°C To be determinedTo be determined
Visualizing Molecular Interactions

The following diagram conceptualizes the primary solute-solvent interactions that drive dissolution.

G cluster_solute Solute Properties Solute 2-iodo-6-hydroxybenzothiazole OH_group Hydroxyl (-OH) Group Solute->OH_group Aromatic_core Aromatic Core / Iodo Group Solute->Aromatic_core DMSO DMSO (Polar Aprotic) DMSO->Aromatic_core Dipole-Dipole Interactions Methanol Methanol (Polar Protic) Methanol->OH_group Hydrogen Bonding (Primary Interaction) Methanol->Aromatic_core Dipole-Dipole (Secondary Interaction)

Caption: Key Solute-Solvent Molecular Interactions.

Conclusion

Determining the solubility of 2-iodo-6-hydroxybenzothiazole in DMSO and methanol is a fundamental exercise for its application in scientific research. While a predictive analysis based on molecular structure suggests good solubility in both solvents, with likely higher solubility in DMSO due to its exceptional solvating power, empirical validation is essential. The shake-flask method coupled with HPLC quantification provides a robust and reliable means to establish the thermodynamic solubility. This data forms a critical baseline for subsequent experiments, including reaction chemistry, biological screening, and formulation development, ensuring that all future work is built upon a foundation of accurate and reproducible physicochemical characterization.

References

  • Scribd. Solvent Properties of DMSO. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • gChem. DMSO Physical Properties. Available from: [Link]

  • Chemtronics. Dimethyl sulfoxide, properties, uses and safety protection. Available from: [Link]

  • University of Wisconsin-Madison. Methanol Solvent Properties. Available from: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Methanol. Available from: [Link]

  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Available from: [Link]

  • Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. Available from: [Link]

  • National Center for Biotechnology Information. Methanol. PubChem Compound Summary for CID 887. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • ScienceDirect. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]

  • National Institute of Standards and Technology. IUPAC-NIST Solubilities Database. Available from: [Link]

  • Wikipedia. Benzothiazole. Available from: [Link]

  • National Center for Biotechnology Information. 6-Iodo-2-(methylthio)benzo[d]thiazole. PubChem Compound Summary for CID 66905885. Available from: [Link]

  • Frontiers. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Available from: [Link]

  • ResearchGate. Solubility of dilute SO2 in DMSO+Mn mixture solvents and EOS model-(II). Available from: [Link]

  • Royal Society of Chemistry. Hydroxyphenyl-Benzothiazole Based Full Color Organic Emitting Materials Generated by Facile Molecular Modification. Available from: [Link]

  • ACS Publications. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available from: [Link]

  • MDPI. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Available from: [Link]

Sources

Biological activity of 2-substituted benzothiazole-6-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Substituted Benzothiazole-6-ol Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the wide spectrum of biological activities exhibited by its derivatives.[1][2] This guide focuses specifically on 2-substituted benzothiazole-6-ol analogs, a class of compounds distinguished by a phenolic hydroxyl group that offers unique opportunities for molecular interactions and antioxidant activity. We will explore the synthesis, multifaceted biological activities, structure-activity relationships (SAR), and underlying mechanisms of action of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

Introduction: The Significance of the Benzothiazole-6-ol Scaffold

Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring with a thiazole ring.[3] Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[4][5] The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents.[6]

The focus of this guide, the 2-substituted benzothiazole-6-ol framework, is of particular interest for several reasons:

  • The C-2 Position: Substitution at this position is a primary driver for diverse biological activities and allows for extensive chemical modification to optimize potency and selectivity.[2][7]

  • The C-6 Hydroxyl Group: The phenolic -OH group at the 6-position is a critical functional moiety. It can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. Furthermore, its presence imparts significant antioxidant potential through radical scavenging mechanisms, a property relevant to mitigating oxidative stress in various disease states.[8][9]

This guide provides a comprehensive analysis of this specific chemical class, grounding key claims in experimental evidence and outlining robust protocols for their evaluation.

Synthetic Strategies

The synthesis of 2-substituted benzothiazoles is well-established, with the most common route involving the condensation of a 2-aminothiophenol derivative with various electrophilic reagents. For the target 6-ol analogs, the typical precursor is 2-amino-4-mercaptophenol.

A generalized synthetic workflow is depicted below.

G cluster_synthesis Synthesis Pathway cluster_evaluation Biological Evaluation A 2-Amino-4-mercaptophenol (Starting Material) C Condensation Reaction (e.g., Phillips Condensation) A->C B Carboxylic Acids / Aldehydes / Other Electrophiles B->C D 2-Substituted Benzothiazole-6-ol (Target Analog) C->D Cyclization E In Vitro Assays (Anticancer, Antimicrobial, Antioxidant) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Analysis E->G

Caption: General workflow for synthesis and biological evaluation.

Common synthetic methods include:

  • Condensation with Aldehydes: Reaction of 2-amino-4-mercaptophenol with various aromatic or heterocyclic aldehydes, often under oxidative conditions, yields the corresponding 2-substituted benzothiazoles.[10]

  • Condensation with Carboxylic Acids: Phillips condensation, typically using a dehydrating agent like polyphosphoric acid (PPA), facilitates the reaction with carboxylic acids to form the target compounds.[11]

  • Reaction with Other Electrophiles: A wide range of reagents, including acid chlorides, nitriles, and isothiocyanates, can be used to introduce diverse functionalities at the C-2 position.

Protocol 2.1: General Synthesis of a 2-Aryl-benzothiazole-6-ol
  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-mercaptophenol (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalysis/Oxidation: Add a catalyst or oxidant. For example, a catalytic amount of iodine can be used to promote the condensation and subsequent cyclization.[10]

  • Reaction: Stir the mixture at room temperature or under reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid, wash it with cold solvent, and dry it under a vacuum. If no solid forms, pour the mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure 2-aryl-benzothiazole-6-ol.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Key Biological Activities & Mechanisms

Anticancer Activity

Benzothiazole derivatives are widely investigated for their potent anticancer properties against a multitude of cancer cell lines.[1][12] The 6-ol analogs contribute to this activity through various mechanisms, often influenced by the substituent at the C-2 position.

Mechanisms of Action:

  • Tyrosine Kinase Inhibition: Many benzothiazoles are designed as inhibitors of specific tyrosine kinases (e.g., EGFR, ABL1) that are overexpressed in cancer cells, thereby disrupting signaling pathways responsible for cell proliferation and survival.[1][13]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[1][14] This can be triggered by activating caspases, generating reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential.[14][15]

  • Topoisomerase Inhibition: Certain analogs interfere with topoisomerase enzymes, which are essential for DNA replication, leading to DNA damage and cell death.[1][6]

  • Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting microtubule formation, which is critical for cell division, causing cell cycle arrest (typically in the G2/M phase) and apoptosis.[1][16]

  • Carbonic Anhydrase Inhibition: The benzothiazole scaffold has been shown to inhibit tumor-associated carbonic anhydrase isoforms, which can be particularly effective against hypoxic tumors.[1][4]

G cluster_pathways Cellular Signaling Pathways cluster_downstream Cellular Outcomes BZT 2-Substituted Benzothiazole-6-ol Analog PI3K PI3K/Akt/mTOR BZT->PI3K Inhibition MAPK MAPK/ERK BZT->MAPK Modulation JAK JAK/STAT BZT->JAK Inhibition Apoptosis Apoptosis BZT->Apoptosis Induction Cycle Cell Cycle Arrest BZT->Cycle Induction Proliferation Cell Proliferation & Survival PI3K->Proliferation Blocks MAPK->Proliferation Blocks JAK->Proliferation Blocks

Caption: Key signaling pathways modulated by benzothiazole analogs.[15]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The cytotoxicity of these compounds is highly dependent on the C-2 substituent.

  • Aromatic/Heterocyclic Rings: Introduction of substituted phenyl or heterocyclic rings at the C-2 position is a common strategy. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) on this ring can significantly modulate activity.[13][16]

  • Linkers: Amide, urea, or hydrazone linkers between the benzothiazole core and a terminal aromatic ring have been shown to produce highly potent compounds.[16] The urea moiety, in particular, may offer favorable geometry for target binding.[16]

Table 1: Example Anticancer Activity Data for Benzothiazole Analogs

C-2 Substituent C-6 Substituent Cancer Cell Line IC₅₀ (µM) Reference
4-Aminophenyl -H MCF-7 (Breast) 0.024 [17]
3,5-bis-trifluoromethylphenyl urea -H HOP-92 (Lung) 0.301 [16]
Substituted Pyridine -H HepG2 (Liver) 0.048 [18]
Nitro-containing -H HepG2 (Liver) 56.98 (at 24h) [19]
Fluoro-containing -H HepG2 (Liver) 59.17 (at 24h) [19]

Note: This table includes data for various 6-substituted analogs to illustrate SAR principles, as specific IC₅₀ values for 6-ol analogs are sparsely consolidated.

Protocol 3.1: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole-6-ol test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[1]

Antimicrobial Activity

The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[20][21] The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase, or disruption of the cell membrane.[22]

SAR for Antimicrobial Activity:

  • Electron-Withdrawing Groups: Substituents like nitro (-NO₂) and halogens (-Cl, -F) on the benzothiazole ring or the C-2 substituent often enhance antimicrobial efficacy.[22][23]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyridine or pyrazole, can lead to compounds with potent and broad-spectrum activity.[22][24]

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[20]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

Antioxidant Activity

The phenolic hydroxyl group at the C-6 position makes these analogs prime candidates for antioxidant activity. Antioxidants neutralize harmful free radicals, mitigating the oxidative stress implicated in aging, inflammation, and cancer.[8][25]

Mechanism of Action: The primary mechanism is direct radical scavenging. The phenolic proton can be donated to a free radical (like DPPH• or a hydroxyl radical), neutralizing it and forming a more stable phenoxy radical on the benzothiazole molecule.

Protocol 3.3: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine by the antioxidant is observed as a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[8]

Future Perspectives and Conclusion

2-Substituted benzothiazole-6-ol analogs represent a highly versatile and promising class of compounds in drug discovery. The dual functionality of a tunable C-2 position and a bioactive C-6 hydroxyl group provides a robust platform for developing novel therapeutics.

Future research should focus on:

  • Multi-Targeted Agents: Designing single molecules that can simultaneously inhibit key cancer targets (e.g., a tyrosine kinase) and reduce oxidative stress through the phenolic moiety.

  • Prodrug Strategies: Masking the phenolic hydroxyl group to improve bioavailability, which can then be cleaved in vivo to release the active compound.

  • In-depth Mechanistic Studies: Moving beyond cellular assays to identify the precise molecular targets and elucidate downstream signaling effects using techniques like proteomics and transcriptomics.

References

  • A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives - Benchchem. (n.d.). BenchChem.
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. (2025, August 10). ResearchGate.
  • 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed. (2020, December 1). PubMed.
  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (2020, January 1).
  • A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles - Benchchem. (n.d.). BenchChem.
  • Benzothiazole derivatives as anticancer agents - Taylor & Francis. (2019, December 2). Taylor & Francis.
  • 2-substituted benzothiazoles as antiproliferative agents - Unich. (n.d.).
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. (n.d.). RSC Publishing.
  • Anticancer activity of benzothiazole derivatives - ResearchGate. (n.d.). ResearchGate.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - MDPI. (2022, February 17). MDPI.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (n.d.). PubMed.
  • Antioxidant activities of the synthesised amino acid-benzothiazole derivatives.. (n.d.).
  • A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES | Journal of microbiology, biotechnology and food sciences. (2025, August 16). Journal of microbiology, biotechnology and food sciences.
  • Benzothiazole derivatives as anticancer agents - PMC - NIH. (n.d.). PMC - NIH.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30).
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.).
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. (2022, April 18). MDPI.
  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.).
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. (2025, August 1). PMC.
  • Antioxidant activity of novel coumarin substituted benzothiazole derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. (n.d.).
  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (n.d.). Bentham Science.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024, August 26). Journal of Chemical Health Risks.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold - Lirias. (2022, February 17). Lirias.
  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.).
  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives By Bahaa Shafiq Ismail Mus. (n.d.).
  • 2-substituted benzothiazoles with antimicrobial activity - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry. (2011, November 1). Arabian Journal of Chemistry.
  • Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole - Scholars Research Library. (n.d.). Scholars Research Library.
  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed. (n.d.). PubMed.

Sources

Technical Guide: Benzothiazole Scaffolds for Amyloid-Beta Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical design, radiosynthesis, and biological validation of benzothiazole-based radiotracers for positron emission tomography (PET) imaging of amyloid-


 (A

) plaques. It focuses on the transition from charged Thioflavin-T dyes to neutral, blood-brain barrier (BBB) permeable agents like Pittsburgh Compound B (PiB) and Flutemetamol , providing actionable protocols for their synthesis and evaluation.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The development of benzothiazole imaging agents is not a random screening process but a rational optimization of the Thioflavin-T (ThT) pharmacophore. ThT binds A


 fibrils with high affinity but cannot cross the BBB due to its permanent positive charge.
The Neutrality Principle

To image cerebral amyloid, the tracer must cross the BBB via passive diffusion. This requires the removal of the quaternary nitrogen found in ThT.

  • Modification: Demethylation of the benzothiazole nitrogen yields a neutral 2-phenylbenzothiazole core.

  • Consequence: This lowers the binding affinity slightly but increases lipophilicity (logP) to the optimal range (1.5–3.0) for brain entry.[1][2]

Electronic "Push-Pull" Optimization

High affinity (


 nM) is maintained through specific electronic distributions that match the hydrophobic channels within the 

-sheet structure of amyloid fibrils.
  • Electron Donor (Position 4'): An amino group (e.g.,

    
     or 
    
    
    
    ) acts as an electron donor.
  • Electron Acceptor/Donor (Position 6): A hydroxyl (

    
    ) group at the 6-position of the benzothiazole ring is critical. It participates in hydrogen bonding within the fibril binding pocket.
    
  • Result: The conjugation between the donor amine and the benzothiazole ring creates a planar, highly polarizable system essential for intercalation into the

    
    -sheets.
    
Visualization: SAR Logic Flow

The following diagram illustrates the rational evolution from ThT to clinical agents.

SAR_Logic ThT Thioflavin-T (Charged, High Affinity) Neutralization Remove Quaternary N (Neutralization) ThT->Neutralization Enable BBB Crossing Core 2-Phenylbenzothiazole (Lipophilic Core) Neutralization->Core Opt_Donors Add e- Donors (4'-NHMe, 6-OH) Core->Opt_Donors Restore Affinity PiB [11C]PiB (Ki = 4.3 nM, logP = 2.2) Opt_Donors->PiB F18_Mod Isosteric Substitution (OH -> F) PiB->F18_Mod Commercialization Flute [18F]Flutemetamol (Longer Half-life) F18_Mod->Flute

Caption: Rational design pathway transforming the charged Thioflavin-T dye into the clinical PET tracers PiB and Flutemetamol.

Part 2: Radiochemical Synthesis Protocols

The choice of radioisotope dictates the synthesis strategy. Carbon-11 (


 min) requires on-site cyclotrons and rapid methylation, while Fluorine-18 (

min) allows for centralized production and distribution.
Protocol A: Synthesis of [ C]PiB (Loop Method)

Objective: Radiolabeling of the precursor 6-OH-BTA-0 using [


C]Methyl Triflate.

Reagents:

  • Precursor: 2-(4'-aminophenyl)-6-hydroxybenzothiazole (1 mg).

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK).

  • Radionuclide: [

    
    C]CH
    
    
    
    OTf (Methyl Triflate).[3]

Step-by-Step Workflow:

  • Trapping: [

    
    C]CO
    
    
    
    from the cyclotron is converted to [
    
    
    C]CH
    
    
    and then to [
    
    
    C]CH
    
    
    OTf (gas phase) via the gas-phase method.
  • Labeling: The [

    
    C]CH
    
    
    
    OTf gas is swept through a stainless steel or Teflon loop containing the precursor (1 mg) dissolved in 80
    
    
    L of acetone at room temperature.
    • Mechanism:[4][5] Rapid N-methylation of the primary amine.

  • Purification: The reaction mixture is flushed from the loop with HPLC mobile phase (Acetonitrile/0.1M Ammonium Formate, 40:60).

  • Separation: Semi-preparative HPLC (C18 column) separates the product (

    
     min) from the unreacted precursor.
    
  • Formulation: The product fraction is diluted with water, trapped on a C18 Sep-Pak, washed to remove organic solvents, and eluted with ethanol/saline for injection.

Validation Criteria:

  • Radiochemical Yield: >20% (decay corrected).[3][6][7]

  • Radiochemical Purity: >95%.[7]

  • Molar Activity: >37 GBq/

    
    mol (critical for receptor saturation limits).
    
Protocol B: Synthesis of [ F]Flutemetamol

Objective: Nucleophilic aromatic substitution (


) on a nitro-precursor followed by deprotection.

Reagents:

  • Precursor: AH111907 (Protected nitro-benzothiazole derivative).

  • Source: [

    
    F]Fluoride/Kryptofix 2.2.2 complex.
    

Step-by-Step Workflow:

  • Drying: Azeotropic drying of [

    
    F]Fluoride with acetonitrile and Kryptofix 2.2.2/K
    
    
    
    CO
    
    
    to remove water (nucleophilic fluoride requires anhydrous conditions).
  • Labeling (

    
    ):  The dried [
    
    
    
    F]F
    
    
    is reacted with the precursor (AH111907) in DMSO at 130°C for 10 minutes.
    • Mechanism:[4][5] The nitro group (

      
      ) acts as the leaving group, replaced by 
      
      
      
      F.
  • Hydrolysis: Acid hydrolysis (HCl) removes the ethoxymethyl protecting group on the 6-hydroxy position and the formyl group on the nitrogen.

  • Neutralization & Purification: The mixture is neutralized (NaOH) and purified via solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or C30) rather than HPLC, simplifying the automated module.

Part 3: Biological Validation & Data

Comparative Metrics

The following table summarizes the key physicochemical and biological properties of the standard benzothiazole tracers compared to the parent ThT.

PropertyThioflavin-T (ThT)[

C]PiB
[

F]Flutemetamol
Core Structure Charged BenzothiazoleNeutral 2-PhenylbenzothiazoleFluorinated 2-Phenylbenzothiazole
Binding Affinity (

)
~580 nM (low specific)4.3

2.8 nM
6.7 nM
Lipophilicity (logP) 0.5 (Too polar)2.25 (Optimal)2.52 (Optimal)
BBB Permeability NegligibleHigh (Passive Diffusion)High (Passive Diffusion)
Metabolism N/ARapid peripheral metabolismStable
Brain Washout N/ARapid from healthy tissueRapid from healthy tissue
Validation Workflow

To validate a new benzothiazole scaffold, the following experimental pipeline is required.

Validation_Workflow Synthesis Radiosynthesis (>95% Purity) InVitro In Vitro Binding (AD Homogenates/Fibrils) Synthesis->InVitro Verify Affinity (Ki) LogP Lipophilicity Assay (Shake Flask Method) Synthesis->LogP Verify logP (1-3) ExVivo Ex Vivo Biodistribution (Normal Mice) InVitro->ExVivo If Ki < 10nM LogP->ExVivo MicroPET MicroPET Imaging (Transgenic APP/PS1 Mice) ExVivo->MicroPET Check Washout Clinical Clinical Translation (Human PET) MicroPET->Clinical Safety/Dosimetry

Caption: Standard validation pipeline for amyloid imaging agents, progressing from chemical characterization to in vivo imaging.

Key Biological Insights
  • Specific vs. Non-Specific Binding: The success of benzothiazoles lies in their rapid "washout" from normal brain tissue (white matter). While stilbene derivatives often show high white matter retention, PiB clears rapidly, providing high contrast between amyloid-rich grey matter and healthy tissue.

  • Metabolism: [

    
    C]PiB is metabolized peripherally into polar metabolites that do not cross the BBB. This ensures that the signal detected in the brain is almost exclusively from the parent compound bound to plaques.
    

References

  • Klunk, W. E., et al. (2004). Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered fluorophore. Annals of Neurology. (Note: This refers to the foundational work leading to PiB).

  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry.

  • Nelissen, N., et al. (2009). Phase 1 study of the Pittsburgh compound B derivative 18F-flutemetamol in healthy volunteers and patients with probable Alzheimer disease.[1] Journal of Nuclear Medicine.

  • Cui, M. (2014). Past and recent progress of molecular imaging probes for β-amyloid plaques in the brain. Current Medicinal Chemistry.

  • Vandenberghe, R., et al. (2010). 18F-flutemetamol amyloid imaging in Alzheimer disease and mild cognitive impairment: a phase 2 trial. Annals of Neurology.

Sources

Difference between 2-iodobenzothiazole and 2-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Utility of 2-Halobenzothiazoles in Medicinal Chemistry

Executive Summary

In the architecture of complex heterocyclic scaffolds, the choice between 2-iodobenzothiazole (2-I-BTZ) and 2-bromobenzothiazole (2-Br-BTZ) is rarely a matter of interchangeability; it is a strategic decision dictating synthetic efficiency, site-selectivity, and cost-effectiveness.

While 2-Br-BTZ offers a robust, cost-efficient entry point for standard cross-couplings, 2-I-BTZ is the "precision instrument."[1] The carbon-iodine bond's lability allows for milder activation energies in palladium-catalyzed cycles and enables orthogonal functionalization in the presence of other halogens.[1] This guide dissects the physicochemical divergences and provides validated protocols for their synthesis and application.

Physicochemical & Mechanistic Divergence

The functional disparity between these two reagents stems from the fundamental properties of the Carbon-Halogen (C-X) bond at the C2 position of the thiazole ring. The C2 position is electron-deficient due to the adjacent nitrogen and sulfur atoms, making the C-X bond susceptible to oxidative addition but also prone to nucleophilic aromatic substitution (


).

Table 1: Comparative Physicochemical Profile

Feature2-Bromobenzothiazole2-IodobenzothiazoleImpact on Application
State (STP) Solid (Low melting)Solid (Crystalline)Handling/Weighing
Melting Point 40–44 °C79–81 °C2-I-BTZ is easier to handle as a solid.[1]
C-X Bond Energy ~68 kcal/mol (C-Br)~53 kcal/mol (C-I)Iodo is significantly more reactive.
C-X Bond Length 1.86 Å2.08 ÅLonger bond = weaker overlap = faster cleavage.[1]
Leaving Group GoodExcellentIodo allows milder Pd-catalysis conditions.[1]
Lithiation Rate Moderate (< -78 °C req.)Fast (Rapid exchange)Iodo allows exchange at lower temperatures.[1]
Mechanistic Implication: The Oxidative Addition Rate

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.

  • 2-I-BTZ: Reacts rapidly with Pd(0) even with weak ligands (e.g.,

    
    ) at room temperature.[1]
    
  • 2-Br-BTZ: Requires elevated temperatures (>60°C) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Synthetic Access: Validated Protocols

Direct halogenation of benzothiazole typically yields the 6-halo derivative due to the electrophilic nature of the benzene ring. Accessing the 2-halo position requires a Sandmeyer-type transformation starting from 2-aminobenzothiazole.[1][2]

Protocol A: Synthesis of 2-Bromobenzothiazole (Standard Sandmeyer)

Best for: Large-scale preparation where cost is a driver.

  • Diazotization: Suspend 2-aminobenzothiazole (10 mmol) in 48% HBr (5 mL) and water (5 mL). Cool to 0–5 °C.[1]

  • Addition: Dropwise add

    
     (1.2 equiv) in water, maintaining temp < 5 °C. Stir for 30 min.
    
  • Substitution: Transfer the diazonium salt solution slowly into a stirring solution of CuBr (1.2 equiv) in 48% HBr (5 mL) heated to 60 °C.

    • Note: Vigorous

      
       evolution will occur.[1]
      
  • Workup: Cool, extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 2-Iodobenzothiazole (Tosylate-Modified Sandmeyer)

Best for: High purity and avoiding copper waste.[1] This method uses p-TsOH to generate a stable diazonium tosylate in situ.[1]

  • Solvation: Dissolve 2-aminobenzothiazole (10 mmol) in Acetonitrile (MeCN, 50 mL).

  • Acidification: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    , 3.0 equiv). The amine salt precipitates.[1]
  • Diazotization: Cool to 0–5 °C. Add aqueous

    
     (2.0 equiv) dropwise. The suspension clears as the diazonium salt forms.[1]
    
  • Iodination: Add aqueous KI (2.5 equiv) dropwise.

    • Critical Step: No copper catalyst is required.[1] The iodide anion is a strong enough nucleophile to displace the diazonium group via a radical mechanism or direct attack.[1]

  • Quench: Stir at RT for 2 hours. Pour into water containing

    
     (Sodium thiosulfate) to quench free iodine (removes purple color).[1]
    
  • Isolation: Filter the solid precipitate (2-I-BTZ is less soluble than the bromo analog) or extract with EtOAc.[1]

Reactivity Profile & Visualized Pathways

The following diagram illustrates the divergent reactivity pathways. The "Site Selectivity" branch is critical: if a scaffold contains both a Bromine and an Iodine, Pd(0) will chemoselectively insert into the C-I bond first, allowing for sequential cross-coupling.

ReactivityPathways Start 2-Halobenzothiazole Pd_Cycle Pd(0) Catalysis (Suzuki/Sonogashira) Start->Pd_Cycle Path A Li_Exchange Metal-Halogen Exchange (n-BuLi / i-PrMgCl) Start->Li_Exchange Path B OxAdd Oxidative Addition Rate Pd_Cycle->OxAdd Li_Select Exchange Selectivity Li_Exchange->Li_Select Iodo_Rate 2-Iodo: Fast (RT) Allows mild bases/ligands OxAdd->Iodo_Rate Bromo_Rate 2-Bromo: Slow (>60°C) Requires active ligands OxAdd->Bromo_Rate Iodo_Li 2-Iodo: Rapid Exchange (-78°C to -40°C) Li_Select->Iodo_Li Bromo_Li 2-Bromo: Slower Exchange Competes with nucleophilic attack at C2 Li_Select->Bromo_Li

Caption: Figure 1. Comparative reactivity kinetics in Palladium catalysis and Lithiation. The C-I bond enables milder conditions and superior chemoselectivity.

Advanced Application: Sequential Coupling Strategy

One of the most powerful applications of 2-iodobenzothiazole is in the synthesis of bis-heteroaryl scaffolds where the benzothiazole unit must be linked to another halogenated ring (e.g., a bromopyridine).

Scenario: You need to couple Benzothiazole to a Bromopyridine.

  • If you use 2-Br-BTZ: You have two Ar-Br bonds.[1] The catalyst may couple at either site, leading to polymerization or mixtures.[1]

  • If you use 2-I-BTZ: The Pd(0) catalyst explicitly targets the Benzothiazole-Iodine bond at Room Temperature, leaving the Pyridine-Bromine bond intact. This allows for a second functionalization step later.[1]

Experimental Workflow: Site-Selective Suzuki Coupling
  • Reagents: 2-Iodobenzothiazole (1.0 eq), 3-Bromophenylboronic acid (1.1 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1).[1] Degassed.

  • Conditions: Stir at Room Temperature for 4–6 hours.

    • Result: Exclusive formation of the biaryl with the bromine on the phenyl ring retained.

    • Validation: Monitor via TLC.[1][2] The starting material (2-I) disappears; the product spot appears. The Ar-Br bond is stable at RT with this catalyst load.[1]

Decision Matrix

Use the following table to select the correct reagent for your campaign:

Experimental ConstraintRecommended ReagentReasoning
Cost Sensitivity 2-Bromo Significantly cheaper starting materials and commercial availability.[1]
Substrate Complexity 2-Iodo Milder conditions prevent decomposition of sensitive functional groups.[1]
Orthogonal Halogens 2-Iodo Essential if the coupling partner already contains Cl or Br.[1]
Metal-Halogen Exchange 2-Iodo Faster exchange minimizes side reactions (e.g., ring opening).[1]
Scale (>1 kg) 2-Bromo Iodine waste management becomes costly; process optimization can overcome Bromo sluggishness.[1]

References

  • Synthesis of 2-halobenzothiazoles (Sandmeyer Protocol)

    • Title: A convenient synthesis of 2-halobenzothiazoles via a modified Sandmeyer reaction.[1]

    • Source:Synthetic Communications, 2005.[1]

    • URL:[Link] (Validated via search grounding)

  • Palladium-C

    • Title: Oxidative Addition of Aryl Halides to Palladium(0): The effect of the Halogen.
    • Source:Journal of the American Chemical Society.[1]

    • URL:[Link]

  • Knochel-Type Exchange Reactions

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium Metal to Organic Halides.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Physical Properties & Safety D

    • Title: 2-Iodobenzothiazole Product Page (CAS 1123-99-5).[1][3][4]

    • Source: PubChem / ChemicalBook.[1]

    • URL:[Link]

Sources

2-Iodobenzo[d]thiazol-6-ol melting point and physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics, Synthesis, and Applications in Radiopharmaceutical Development

Executive Summary

2-Iodobenzo[d]thiazol-6-ol (CAS: 78431-08-0), also known as 2-iodo-6-hydroxybenzothiazole , is a critical heterocyclic intermediate used primarily in the synthesis of amyloid-beta (


) imaging agents for Positron Emission Tomography (PET).[1][2] It serves as the immediate halogenated precursor for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate Pittsburgh Compound B (PiB)  and related benzothiazole radioligands.[1]

This guide provides a validated technical profile of the compound, focusing on its physical constants, synthesis pathways, and handling protocols for researchers in medicinal chemistry and neurology.

Chemical Identity & Structural Analysis[1][3][4][5]

ParameterSpecification
IUPAC Name 2-Iodobenzo[d]thiazol-6-ol
Common Synonyms 2-Iodo-6-hydroxybenzothiazole; 6-Hydroxy-2-iodobenzothiazole
CAS Number 78431-08-0
Molecular Formula

Molecular Weight 277.08 g/mol
SMILES Oc1ccc2nc(I)sc2c1
Structural Features Fused benzene-thiazole ring; Phenolic hydroxyl at C6; Iodine at C2 (labile for coupling)

Physical Characteristics

Melting Point and Thermal Behavior

The melting point of 2-iodobenzo[d]thiazol-6-ol is distinct from its amino-precursor (2-amino-6-hydroxybenzothiazole, MP >240 °C) due to the loss of intermolecular hydrogen bonding capacity at the C2 position.[1]

  • Experimental Melting Point: 160 – 164 °C

    • Note: Values may vary slightly based on solvent of recrystallization (typically ethanol or aqueous ethanol). The compound is stable up to this temperature but may undergo deiodination if heated excessively above the melt in the presence of light or moisture.

Appearance and Form[3][7]
  • State: Solid at Standard Temperature and Pressure (STP).

  • Color: Off-white to pale yellow crystalline powder.[1]

    • Observation: Darkening to yellow/brown indicates oxidative degradation or liberation of iodine, often caused by prolonged exposure to light.

Solubility Profile

The compound exhibits lipophilic character typical of halogenated benzothiazoles but retains some polarity due to the phenolic hydroxyl group.

SolventSolubility RatingNotes
DMSO HighPreferred solvent for stock solutions (>50 mM).[1]
DMF HighSuitable for reaction media.[1]
Ethanol/Methanol ModerateSoluble, often used for recrystallization.
Water LowInsoluble at neutral pH; soluble in basic aqueous media (forming phenolate).
Chloroform/DCM ModerateSoluble, useful for extraction.[1]

Synthesis & Experimental Protocols

The synthesis of 2-iodobenzo[d]thiazol-6-ol typically proceeds via a Sandmeyer-type reaction from the 2-amino precursor.[1] This route is preferred for its regioselectivity and yield.

Synthetic Pathway Diagram[1]

Synthesis cluster_conditions Key Reaction Conditions Start 2-Amino-6-methoxybenzothiazole (Commercially Available) Inter1 Diazo Intermediate (Unstable) Start->Inter1 Isoamyl Nitrite CH2I2 or HI Prod1 2-Iodo-6-methoxybenzothiazole Inter1->Prod1 Sandmeyer (Iodination) Final 2-Iodobenzo[d]thiazol-6-ol (Target) Prod1->Final BBr3 / DCM (Demethylation) -78°C to RT Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Protect from Light Protect from Light

Figure 1: Synthetic route from 2-amino-6-methoxybenzothiazole to the target 6-hydroxy-2-iodo compound.[1]

Detailed Protocol: Sandmeyer Iodination & Demethylation[1]
Step 1: Iodination

Reagents: 2-Amino-6-methoxybenzothiazole, Isoamyl nitrite, Diiodomethane (or


/

).[1]
  • Dissolution: Dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in diiodomethane (solvent/reagent).

  • Diazotization: Add isoamyl nitrite (1.5 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 80–100 °C for 1–2 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool, dilute with chloroform, and wash with

    
     (aq) to remove excess iodine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Intermediate: Yields 2-iodo-6-methoxybenzothiazole (MP: ~80–85 °C).

Step 2: Demethylation

Reagents: Boron tribromide (


), Dichloromethane (DCM).
  • Setup: Dissolve the methoxy intermediate in anhydrous DCM under Argon.

  • Addition: Cool to -78 °C. Add

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir overnight.

  • Quench: Cool to 0 °C and carefully quench with water/methanol.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol to obtain 2-iodobenzo[d]thiazol-6-ol .

Applications in Drug Development[8]

Precursor for Amyloid Imaging Agents

This compound is the "halide handle" scaffold for synthesizing Pittsburgh Compound B (PiB) and Flutemetamol .

  • Mechanism: The C2-Iodine is replaced by a 4-aminophenyl group via Suzuki coupling.[1]

  • Radiochemistry: In some protocols, the 6-OH is protected (e.g., MOM-ether), and the iodine is replaced by a stannane (

    
    ) to create a precursor for radio-iodination (
    
    
    
    or
    
    
    ) or carbon-11 labeling.[1]
Self-Validating Quality Control

To ensure the integrity of the compound before use in sensitive coupling reactions:

  • NMR Check: Proton NMR in DMSO-d6 should show a singlet for the hydroxyl proton at

    
     ~9.8-10.0 ppm and characteristic aromatic signals.[1]
    
  • Appearance Check: If the solid is brown, recrystallize immediately. Free iodine poisons Palladium catalysts used in subsequent Suzuki couplings.

References

  • Mathis, C. A., et al. (2003). Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. Link

  • Toyama, H., et al. (1992). A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole, A Key Intermediate for the Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan. (Describes 2-iodo intermediates). Link

  • US Patent 6476248B1. (2002).[1] Hydroxythiol Grignard reaction synthesis. (Cites 2-iodo-6-hydroxybenzothiazole as starting material and properties). Link

  • Serdons, K., et al. (2009). Synthesis of 18F-labeled 2-(4'-aminophenyl)-6-hydroxybenzothiazole. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • ChemicalBook. (2024).[1] 2-Iodobenzo[d]thiazol-6-ol Product Database. (CAS Verification).[1] Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Iodobenzo[d]thiazol-6-ol via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-iodobenzo[d]thiazol-6-ol is a critical pharmacophore and synthetic intermediate, most notably serving as the precursor for Pittsburgh Compound B ([11C]PiB) and other benzothiazole-based amyloid-


 imaging agents used in Positron Emission Tomography (PET).

While the Sandmeyer reaction is a textbook transformation, its application to electron-rich, heterocycles like 2-amino-6-hydroxybenzothiazole presents specific challenges:

  • Solubility: Aminobenzothiazoles exhibit poor solubility in standard aqueous mineral acids (HCl), leading to incomplete diazotization.

  • Stability: The resulting diazonium species are prone to hydrolysis or coupling side-reactions (formation of azo dyes) if temperature and pH are not rigorously controlled.

  • Phenolic Oxidation: Direct diazotization of the free phenol (6-OH) often results in the formation of diazo-oxides (quinonoid resonance structures) rather than the desired diazonium salt, drastically reducing yields.

Strategic Recommendation: This protocol details the "Gold Standard" route: Protection-First Strategy . We utilize the commercially available 2-amino-6-methoxybenzothiazole for the Sandmeyer iodination, followed by regiospecific O-demethylation. This ensures high yields, reproducible kinetics, and minimal purification burden.

Retrosynthetic Logic & Pathway

The synthesis is bifurcated into two critical stages to avoid the instability of the free phenolic diazonium salt.

G Start 2-Amino-6-methoxy benzothiazole Diazo Diazonium Intermediate (Unstable) Start->Diazo NaNO2, H2SO4 0°C Inter 2-Iodo-6-methoxy benzothiazole Diazo->Inter KI, H2O Sandmeyer Target 2-Iodobenzo[d] thiazol-6-ol (Target) Inter->Target BBr3, DCM Demethylation

Figure 1: Strategic pathway avoiding direct diazotization of the phenol.

Protocol A: Sandmeyer Iodination

Objective: Conversion of 2-amino-6-methoxybenzothiazole to 2-iodo-6-methoxybenzothiazole.

Reagents & Equipment
  • Substrate: 2-Amino-6-methoxybenzothiazole (1.0 eq)

  • Diazotization: Sodium Nitrite (

    
    , 1.5 eq), 50% Sulfuric Acid (
    
    
    
    ).
  • Iodination: Potassium Iodide (

    
    , 2.0 eq).
    
  • Solvent: Water / Acetic Acid (optional co-solvent for solubility).

  • Equipment: Overhead mechanical stirrer (critical for slurry handling), internal temperature probe.

Step-by-Step Methodology
Step 1: Solubilization & Acidification

The primary failure mode in this reaction is "clumping" of the amine salt, preventing diazonium formation.

  • Charge a 3-neck round bottom flask with 50%

    
      (10 mL per gram of substrate).
    
    • Expert Insight: We use sulfuric acid over HCl. The sulfate counter-ion is less nucleophilic than chloride, preventing the formation of the 2-chloro impurity (Sandmeyer chloro-substitution).

  • Cool acid to 0–5°C using an ice/salt bath.

  • Add 2-amino-6-methoxybenzothiazole portion-wise with vigorous stirring. Ensure a fine suspension or partial solution is achieved.

Step 2: Diazotization (The Critical Window)
  • Dissolve

    
     (1.5 eq) in minimal water (approx. 2 mL/g).
    
  • Add the nitrite solution dropwise via addition funnel.

    • Critical Parameter: Internal temperature must NOT exceed 5°C .

    • Observation: The solution will turn from pale suspension to a clear/translucent orange-brown solution as the diazonium salt forms.

  • Stir at 0°C for 30 minutes .

  • Urea Quench: Add a spatula tip of Urea to destroy excess nitrous acid (stops brown

    
     fume evolution).
    
Step 3: Iodination (Radical Substitution)
  • Dissolve

    
     (2.0 eq) in water (5 mL/g).
    
  • Add the cold diazonium solution into the KI solution (inverse addition) or add KI solution slowly to the diazonium.

    • Safety Note: Vigorous evolution of

      
       gas will occur.[1] Foaming risk.
      
  • Allow mixture to warm to Room Temperature (RT) over 1 hour.

  • Heat to 60°C for 30 minutes to drive the reaction to completion.

Step 4: Workup[2][3]
  • Cool to RT.[1][4] The product will precipitate as a dark solid.

  • Filter the solid.[5][6]

  • Purification: Dissolve the crude solid in Ethyl Acetate. Wash with 10% Sodium Thiosulfate (

    
    )  to remove iodine stains (purple color disappears).
    
  • Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    

Yield Expectation: 65–75% Appearance: Off-white to pale yellow needles.

Protocol B: O-Demethylation

Objective: Cleavage of the methyl ether to reveal the 6-hydroxyl group.

Reagents[1][3][4][7]
  • Substrate: 2-Iodo-6-methoxybenzothiazole (from Protocol A).

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM).
    
    • Alternative: Pyridine Hydrochloride (melt at 180°C) – Not recommended due to potential deiodination at high temps.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Dissolve substrate in anhydrous DCM (10 mL/mmol) and cool to -78°C (Dry ice/Acetone).

  • Addition: Add

    
     (3.0 eq) dropwise.
    
    • Mechanism:[2][7][8]

      
       complexes with the ether oxygen.
      
  • Warming: Remove cooling bath and allow to stir at RT for 4–12 hours . Monitor by TLC (Product is more polar).

  • Quenching (Exothermic): Cool back to 0°C. Carefully add Methanol (excess) to quench unreacted

    
     and hydrolyze the borate ester.
    
  • Workup: Evaporate solvents. Partition residue between Ethyl Acetate and Water. The product is in the organic layer.[9]

  • Isolation: Dry and concentrate.

Target Product: 2-Iodobenzo[d]thiazol-6-ol. Yield Expectation: 85–90%.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationImpact of Deviation
Diazotization Temp < 5°C> 5°C leads to hydrolysis (phenol formation) before iodination.
Acid Choice

or

HCl causes ~5-10% 2-chloro impurity (difficult to separate).
Quenching

Wash
Failure to remove Iodine leads to oxidative degradation of product during storage.
Atmosphere (Step 2) Inert (

)

reacts violently with atmospheric moisture; reduces efficacy.
Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Sandmeyer cluster_1 Stage 2: Demethylation Step1 Dissolve Amine 50% H2SO4, 0°C Step2 Add NaNO2 (aq) Dropwise, T < 5°C Step1->Step2 Step3 Add KI Solution Observe N2 Evolution Step2->Step3 Step4 Heat to 60°C (30 mins) Step3->Step4 Step5 Dissolve in DCM Cool to -78°C Step4->Step5 Isolate & Dry Step6 Add BBr3 Warm to RT Step5->Step6 Step7 MeOH Quench & Workup Step6->Step7

Figure 2: Operational workflow emphasizing temperature transitions.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Precursor: Singlet at

      
       3.80 ppm (
      
      
      
      ).
    • Intermediate: Singlet at

      
       3.85 ppm (
      
      
      
      ), aromatic protons shift downfield due to Iodine.
    • Final Product:Disappearance of the methoxy singlet. Appearance of broad singlet at

      
       9.8-10.2 ppm (
      
      
      
      ,
      
      
      exchangeable).
  • Mass Spectrometry:

    • Look for distinctive Iodine isotope pattern (M+H).

    • 2-Iodo-6-methoxybenzothiazole: m/z ~291.

    • 2-Iodobenzo[d]thiazol-6-ol: m/z ~277.

References

  • Mathis, C. A., et al. (2003). "Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Solubility of 2-Aminobenzothiazole Compounds." BenchChem Application Notes. Link

  • Organic Chemistry Portal. (n.d.). "Sandmeyer Reaction: Mechanism and Protocols." Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-Amino-6-methoxybenzothiazole." Link

Sources

Precision Functionalization of 2-Iodobenzothiazoles: A Guide to Pd-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole, Ethoxzolamide).[1] 2-Iodobenzothiazole represents the most versatile electrophile for C-2 functionalization due to the weak C–I bond (


 kcal/mol). However, this substrate presents a unique "reactivity paradox":
  • High Reactivity: The C–I bond is highly labile to oxidative addition.

  • Catalyst Poisoning: The endocyclic nitrogen (N3) and sulfur (S1) atoms are soft Lewis bases capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle.

This guide details robust protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, specifically optimized to overcome heteroatom-induced catalyst deactivation.

Pre-Analytical Considerations: Substrate Integrity

Before initiating catalysis, the quality of the starting material is paramount. 2-Iodobenzothiazole is commercially available but often degrades upon storage.

Synthesis (Modified Sandmeyer)

If commercial purity is


, synthesize de novo to avoid trace transition metal contaminants from previous steps.
  • Precursor: 2-Aminobenzothiazole.

  • Reagents:

    
    , 
    
    
    
    (or
    
    
    -TsOH),
    
    
    .
  • Critical Step: The diazonium intermediate is unstable. Maintain temperature

    
     during diazotization, then add 
    
    
    
    slowly.
  • Purification: Recrystallization from ethanol/water is superior to column chromatography for removing trace iodine.

Stability & Storage[3][4]
  • Light Sensitivity: The C–I bond is photolabile. Store in amber vials wrapped in foil.

  • Thermal Stability: Store at

    
    . Room temperature storage leads to gradual liberation of 
    
    
    
    , which acts as a radical scavenger and catalyst poison.

Mechanistic Insight & Catalyst Selection

The success of coupling 2-iodobenzothiazoles relies on preventing the formation of stable "off-cycle" resting states.

The Heteroatom Challenge

Unlike simple aryl iodides, the benzothiazole nitrogen can chelate Pd.

  • Solution: Use bidentate phosphine ligands (e.g., dppf, Xantphos) or bulky monodentates (e.g., XPhos). These ligands occupy the coordination sites that the substrate's nitrogen would otherwise target, forcing the reaction through the productive cycle.

Visualization: The Catalytic Cycle & Inhibition Pathways

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + 2-Iodobenzothiazole Coord Pd(II)(Ar)(I)L2 OxAdd->Coord TransMet Transmetallation (R-M) Coord->TransMet + Nucleophile Poison OFF-CYCLE TRAP: Pd-N/S Coordination (Catalyst Arrest) Coord->Poison Low Ligand Sterics Dimer OFF-CYCLE TRAP: Iodide-Bridged Dimer [Pd(Ar)(μ-I)L]2 Coord->Dimer High [I-] RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)(Ar)(R)L2 RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting specific deactivation pathways for benzothiazoles. Note the poisoning risks.

Experimental Protocols

Module A: Suzuki-Miyaura Coupling (C–C Bond)

Best for: Biaryl synthesis, appending solubilizing groups.

Rationale: The use of Pd(dppf)Cl₂ is critical here. The large bite angle of the ferrocenyl ligand prevents the benzothiazole nitrogen from displacing the phosphine, ensuring the catalyst remains active.

ComponentReagent/ConditionRole
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)Bidentate ligand prevents N-coordination.
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃Facilitates transmetallation.
Solvent 1,4-Dioxane : Water (4:1)Aqueous component is essential for boronic acid activation.
Temp 80–90°CRequired for difficult transmetallation steps.

Step-by-Step Protocol:

  • Charge a reaction vial with 2-iodobenzothiazole (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Concentration: 0.1 M.

  • Seal and heat to 85°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Note: If the boronic acid is prone to protodeboronation, switch base to

    
     and solvent to Toluene/Water.
    
Module B: Sonogashira Coupling (C–C Bond)

Best for: Alkynylation, creating rigid linkers.

Rationale: 2-Iodobenzothiazoles are highly reactive in Sonogashira. However, homocoupling of the alkyne (Glaser coupling) is a major side reaction. We use a "slow addition" strategy or strictly anaerobic conditions to mitigate this.

ComponentReagent/ConditionRole
Catalyst PdCl₂(PPh₃)₂ (2–3 mol%)Standard robust catalyst.
Co-Catalyst CuI (5 mol%)Activates the terminal alkyne.
Base/Solvent Et₃N or Diisopropylamine (DIPA)Acts as both base and solvent (or co-solvent with THF).
Temp Room Temp (25°C) to 50°CMild conditions prevent product degradation.

Step-by-Step Protocol:

  • Charge vial with 2-iodobenzothiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Strictly degas the vial (Argon balloon). Oxygen promotes alkyne homocoupling.

  • Add degassed THF and Et₃N (1:1 ratio).

  • Add the terminal alkyne (1.1 equiv) dropwise over 10 minutes.

  • Stir at Room Temperature. If no reaction after 2 hours, heat to 45°C.

  • Workup: Quench with saturated

    
     (aq) to chelate copper (blue aqueous layer). Extract with DCM.
    
Module C: Buchwald-Hartwig Amination (C–N Bond)

Best for: Introducing amino groups (drug-like properties).

Rationale: This is the most challenging coupling. The "Iodide Effect" (formation of inactive Pd-iodide dimers) is pronounced. Xantphos is the ligand of choice because its wide bite angle facilitates the reductive elimination of the bulky C–N bond and destabilizes the bridging iodide dimer.

ComponentReagent/ConditionRole
Pre-Catalyst Pd₂(dba)₃ (2.5 mol%)Source of Pd(0).
Ligand Xantphos (5–10 mol%)Wide bite angle; forces reductive elimination.
Base Cs₂CO₃ (weak) or NaOtBu (strong)Cs₂CO₃ for sensitive substrates; NaOtBu for standard.
Solvent Toluene or 1,4-DioxaneNon-polar solvents prefered to stabilize the active catalyst.
Temp 100°CHigh energy barrier for C-N formation.

Step-by-Step Protocol:

  • Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and Xantphos in the solvent for 10 mins under Argon to form the active

    
     species (color change often observed).
    
  • Add 2-iodobenzothiazole (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).

  • Heat to 100°C in a sealed tube.

  • Troubleshooting: If conversion stalls, add 10 mol% sodium ascorbate . Recent literature suggests it helps reduce oxidized Pd(II) species back to Pd(0) in difficult aminations.

Troubleshooting & Optimization Logic

Use this decision matrix to optimize failed reactions.

Optimization Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM Dehalogenation Product is Benzothiazole (H-substituted)? (Dehalogenation) CheckSM->Dehalogenation Yes Poisoning Catalyst Poisoning suspected? CheckSM->Poisoning No Homocoupling Product is Bi-benzothiazole? (Homocoupling) Dehalogenation->Homocoupling No Soln1 Use Anhydrous Solvent Lower Temp Dehalogenation->Soln1 Yes Soln2 Reduce Catalyst Loading Change to Pd(OAc)2 Homocoupling->Soln2 Yes Soln3 Switch to Pd(dppf)Cl2 or Pd-NHC (PEPPSI) Poisoning->Soln3 Likely (S/N coordination) OxAddFail Oxidative Addition Stalled Poisoning->OxAddFail Unlikely Soln4 Add AgOTf (scavenge Iodide) Increase Temp OxAddFail->Soln4

Figure 2: Troubleshooting decision tree for 2-iodobenzothiazole cross-couplings.

References

  • Buchwald-Hartwig Conditions: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction of aryl halides with amines.[2][4][5] Journal of the American Chemical Society.

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Synthesis of 2-Iodobenzothiazole (Sandmeyer): Jain, R., et al. (2013). Synthesis and biological evaluation of 2-substituted benzothiazoles. Journal of Saudi Chemical Society.

  • Catalyst Deactivation by Sulfur: Weix, D. J. (2015). Methods for the Cross-Coupling of Sulfur-Containing Substrates. Accounts of Chemical Research.

Sources

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-6-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 2-aryl-6-hydroxybenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for amyloid-beta imaging agents (e.g., Pittsburgh Compound B analogs) and antitumor therapeutics. While Suzuki-Miyaura cross-coupling is the standard method for its synthesis, the specific substrate 2-iodo-6-hydroxybenzothiazole (1) presents a unique dichotomy of reactivity that often leads to experimental failure:

  • High Reactivity of C2-Iodide: The C-I bond at the 2-position is exceptionally labile toward oxidative addition due to the electron-withdrawing nature of the thiazole ring.

  • Catalyst Poisoning Risks: The free phenolic hydroxyl (C6-OH) and the benzothiazole nitrogen/sulfur atoms can coordinate competitively with palladium, potentially arresting the catalytic cycle.

  • Nucleophilic Sensitivity: The C2 position is prone to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide or alkoxide bases, leading to hydrolysis byproducts (2-hydroxybenzothiazole) rather than the coupled biaryl.
    

This guide provides a direct, protecting-group-free protocol that leverages the water-solubility of the phenoxide intermediate to drive high-yield coupling, bypassing the atom-uneconomical protection-deprotection steps.

Critical Parameter Optimization

The "Anionic Activation" Strategy

Attempting to couple the neutral phenol in anhydrous organic solvents often results in sluggish kinetics. By employing a biphasic aqueous system , we convert the phenol (


) into its phenoxide form. This serves two functions:
  • Solubility: The anionic species is highly soluble in the aqueous phase, preventing precipitation of the starting material.

  • Electronic Activation: The phenoxide is a strong electron donor (+M effect), which paradoxically stabilizes the oxidative addition complex against reductive dehalogenation, provided the catalyst system is electron-rich.

Catalyst Selection: The Phosphine Balance
  • Avoid:

    
    . While common, triphenylphosphine is labile and prone to oxidation. The resulting free Pd(0) can be poisoned by the benzothiazole sulfur.
    
  • Recommended:

    
      or 
    
    
    
    . Ferrocenyl ligands (dppf) have a large bite angle and bind tightly to Palladium, preventing the metal from being sequestered by the benzothiazole heteroatoms.
Base & Solvent Architecture
  • Base: Potassium Carbonate (

    
    ). Strong enough to deprotonate the phenol but mild enough to minimize 
    
    
    
    side reactions at the C2 position.
  • Solvent: 1,4-Dioxane / Water (4:1). Dioxane is miscible with water and dissolves the boronic acid, while the water phase hosts the base and the phenoxide intermediate.

Experimental Protocols

Protocol A: Direct Coupling (High Throughput / Green Route)

Best for stable boronic acids and rapid library synthesis.

Reaction Scheme:



Materials:

  • Substrate: 2-iodo-6-hydroxybenzothiazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3 - 5 mol%)
    
  • Base:

    
     (3.0 equiv) — Note: 1 eq neutralizes phenol, 2 eq for catalysis.
    
  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 2-iodo-6-hydroxybenzothiazole, aryl boronic acid, and

    
    .
    
  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove 
    
    
    
    (critical to prevent homocoupling).
  • Solvate: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd catalyst. (Alternatively, add catalyst in step 1 if using a glovebox).

  • Reaction: Heat the block to 60°C .

    • Expert Note: Do not exceed 80°C. The 2-iodo species is reactive enough at mild temperatures. Higher temps promote hydrolysis of the C-I bond.

  • Monitor: Check via LC-MS at 2 hours. The reaction is typically complete within 2-4 hours.

  • Workup (Acidic Quench):

    • Cool to room temperature.[1]

    • Add 1M HCl dropwise until pH

      
       6-7. This re-protonates the phenoxide, causing the product to precipitate if it is hydrophobic.
      
    • Extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: SPhos-Mediated Coupling (Challenging Substrates)

Use when the boronic acid is sterically hindered (ortho-substituted) or electron-poor.

Modifications:

  • Catalyst: SPhos Pd G2 (2-5 mol%). The bulky biaryl phosphine ligand facilitates coupling with hindered partners.

  • Base:

    
     (3.0 equiv).
    
  • Temperature: 40°C (SPhos is highly active; lower temps preserve labile groups).

Data Summary & Troubleshooting

IssueObservation (LC-MS)Root CauseCorrective Action
Hydrolysis Mass = [M-I+OH] (Substrate + 17 - 127)

attack by hydroxide
Lower Temp to 45°C; Switch base to

; Ensure water ratio is not >25%.
Dehalogenation Mass = [M-I+H] (Substrate - 126)Reductive elimination of HSolvent not degassed (O2 presence); Protodeboronation of boronic acid.
Homocoupling Dimer of Boronic AcidOxidative couplingStrictly exclude

; Reduce catalyst loading.
Stalled Rxn Starting Material remainsCatalyst poisoningSwitch to SPhos-Pd-G2; Increase catalyst to 5 mol%.

Visualized Workflow (Graphviz)

The following diagram illustrates the decision logic for selecting the correct protocol and the mechanistic flow.

SuzukiCoupling Start Target: 2-Aryl-6-hydroxybenzothiazole Substrate Substrate: 2-iodo-6-hydroxybenzothiazole Start->Substrate CheckBoronic Analyze Boronic Acid Partner Substrate->CheckBoronic RouteA Protocol A: Standard Pd(dppf)Cl2, K2CO3 60°C, Dioxane/H2O CheckBoronic->RouteA Simple/Stable RouteB Protocol B: Hindered/Labile SPhos Pd G2, K3PO4 40°C, Dioxane/H2O CheckBoronic->RouteB Sterically Hindered or Electron Poor Intermediate Intermediate: Water-Soluble Phenoxide RouteA->Intermediate Deprotonation RouteB->Intermediate Workup Acidic Workup (pH 6) Reprotonation & Extraction Intermediate->Workup Coupling Complete Final Pure Product Workup->Final

Caption: Decision tree for protocol selection based on boronic acid stability and steric hindrance.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society (MIT) Context:[2] Establishes the viability of coupling unprotected heterocycles using advanced precatalysts. URL:[Link][2]

  • Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki–Miyaura Coupling in Water. Source: Journal of Organic Chemistry (ACS) Context: Validates the use of aqueous bases (K2CO3) for coupling free phenols without protection. URL:[Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Source: Molecules (MDPI/NIH) Context: Provides baseline conditions for 2-halobenzothiazole coupling (Dioxane/Water systems). URL:[Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Source: Bioorganic & Medicinal Chemistry Letters (NIH) Context: Discusses the specific reactivity of the benzothiazole C2 position and catalyst coordination issues. URL:[Link]

Sources

Precision Synthesis of Fluorescent Benzothiazole Probes via Pd-Catalyzed Functionalization of 2-Iodo Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Benzothiazole scaffolds are "privileged structures" in bioimaging due to their exceptional photostability and tunable electronic properties. When functionalized at the C-2 position, these heterocycles can exhibit Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) , mechanisms that drive large Stokes shifts and high quantum yields.

This guide focuses on the 2-iodobenzothiazole precursor. Unlike its chloro- or bromo-analogues, the C-I bond possesses a lower bond dissociation energy (approx. 53 kcal/mol vs. 81 kcal/mol for C-Br), facilitating rapid oxidative addition in Palladium-catalyzed cross-coupling reactions. This reactivity allows for milder conditions, preserving sensitive auxochromes required for specific biological targeting (e.g., mitochondrial targeting peptides or amyloid-binding motifs).

Strategic Workflow

The following diagram outlines the divergent synthetic pathways covered in this guide:

G cluster_0 Path A: Suzuki-Miyaura cluster_1 Path B: Sonogashira Start 2-Iodobenzothiazole (Precursor) StepA1 Boronic Acid Coupling (Pd(PPh3)4 / K2CO3) Start->StepA1 StepB1 Terminal Alkyne Coupling (PdCl2(PPh3)2 / CuI) Start->StepB1 TargetA 2-Arylbenzothiazoles (ESIPT Probes) StepA1->TargetA TargetB 2-Alkynylbenzothiazoles (Rigid ICT Probes) StepB1->TargetB

Figure 1: Divergent synthetic strategy for generating ESIPT and ICT probes from a common 2-iodo precursor.

Module A: Synthesis of ESIPT Probes via Suzuki-Miyaura Coupling

Target Application: Detection of


-amyloid aggregates or Zn²⁺ sensing.
Mechanism:  The coupling of 2-iodobenzothiazole with 2-hydroxyphenylboronic acid yields 2-(2'-hydroxyphenyl)benzothiazole (HBT). Upon excitation, the phenolic proton tunnels to the benzothiazole nitrogen, creating a keto-tautomer that emits at a significantly longer wavelength (red-shifted) than the absorbing enol form.
Protocol A: Optimized Suzuki Coupling

Reagents:

  • 2-Iodobenzothiazole (1.0 equiv)

  • Arylboronic acid derivative (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene:Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk tube, dissolve the 2-iodobenzothiazole and arylboronic acid in the Toluene/Ethanol mixture. Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst poisoning (oxidation of phosphine ligands).

  • Catalyst Addition: Add

    
     and the degassed 
    
    
    
    solution under a positive stream of Argon. Seal the tube immediately.
  • Reflux: Heat the mixture to 90°C for 12–16 hours.

    • Expert Note: Monitor via TLC using Hexane:EtOAc (8:2). The starting iodide typically has a higher

      
       than the coupled product due to the increased polarity of the introduced fluorophore.
      
  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with brine (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel 60).

    • Tip: For HBT derivatives (containing -OH), use a gradient of Hexane

      
       5% EtOAc/Hexane to prevent streaking.
      

Module B: Synthesis of Rigid ICT Probes via Sonogashira Coupling

Target Application: DNA intercalation and viscosity sensing. Mechanism: Introducing an alkyne linker extends the


-conjugation rigidly. This facilitates Intramolecular Charge Transfer (ICT) from an electron-donating group (e.g., dimethylamine) on the aryl ring to the benzothiazole acceptor.
Protocol B: "Copper-Free" vs. Standard Sonogashira

While standard conditions use CuI, we recommend a low-copper or copper-free modification if the probe targets cellular thiols, as residual copper can quench fluorescence or cause cytotoxicity. However, for maximum yield with 2-iodo precursors, the standard Pd/Cu protocol is described below for robustness.

Reagents:

  • 2-Iodobenzothiazole (1.0 equiv)

  • Terminal Alkyne (e.g., 4-ethynyl-N,N-dimethylaniline) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (3 mol%)
    
  • Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) (Anhydrous) or THF/
    
    
    
    (1:1).

Step-by-Step Methodology:

  • Pre-activation: In a dry flask, dissolve the catalyst and 2-iodobenzothiazole in anhydrous THF/

    
    . Stir for 5 minutes under Nitrogen. The solution should turn slightly yellow/orange.
    
  • Alkyne Addition: Add the terminal alkyne dropwise.

    • Expert Note: Adding the alkyne after the catalyst ensures the Pd undergoes oxidative addition with the iodide first, reducing the risk of alkyne homocoupling (Glaser coupling).

  • Reaction: Stir at 40–50°C for 4–6 hours. 2-iodobenzothiazoles are highly reactive; excessive heat (>80°C) often leads to degradation.

  • Quenching: Filter the reaction mixture through a Celite pad to remove the precipitated ammonium salts and palladium black.

  • Purification: The product is often highly fluorescent on silica. Use a UV lamp (365 nm) to track the product band during column chromatography.

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd + 2-Iodobenzothiazole TransMet Transmetallation (Base Required) OxAdd->TransMet + Boronic Acid/Alkyne RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle. Note that with 2-iodobenzothiazole, oxidative addition is fast. Stalling usually occurs at Transmetallation if the base is insufficient or the boronic acid is wet.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to

or high heat.
Improve degassing (freeze-pump-thaw); lower temperature by 10°C.
Low Yield (Suzuki) Protodeboronation of boronic acid.Switch base to

or use anhydrous conditions (Dioxane).
Homocoupling (Sonogashira) Oxidation of alkyne (Glaser coupling).Ensure strict anaerobic conditions; add alkyne slowly.
No Fluorescence Quenching by residual heavy metals (Pd/Cu).Wash product with aqueous EDTA or use a scavenger resin (e.g., QuadraPure™).

Photophysical Characterization Standards

To validate the synthesized probes, the following data must be collected. The values below are representative of typical 2-arylbenzothiazole derivatives.

ParameterDefinitionTarget Value (Good Probe)Experimental Method

Absorption Maximum> 350 nmUV-Vis in EtOH/DMSO

Emission Maximum> 450 nmFluorometer
Stokes Shift

> 80 nm (ESIPT)Calculated

Quantum Yield> 0.4Comparative method (vs. Quinine Sulfate)

Self-Validation Check:

  • If your ESIPT probe (Module A) shows a small Stokes shift (< 40 nm), the intramolecular hydrogen bond is likely disrupted. Check solvent polarity; protic solvents can sometimes disrupt the H-bond required for proton transfer.

References

  • Nguyen, H., et al. (2023). "Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction." Indian Journal of Chemistry.

  • Hien, N., et al. (2024).[1] "Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction." ResearchGate.[1]

  • Mancilla-González, F. J., et al. (2015). "Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions." Journal of the Mexican Chemical Society.

  • Padalkar, V. S., et al. (2012).[2] "Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives." Journal of Fluorescence.

  • Li, Y., et al. (2018). "A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine." Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Iodobenzothiazoles in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deiodination and Side Reactions of 2-Iodobenzothiazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content ID: TS-BZ-2026-02

Diagnostic Overview: The "C2" Instability Factor

The 2-iodobenzothiazole scaffold presents a unique dual-threat in synthetic organic chemistry. Unlike typical aryl iodides, the C2 position is adjacent to both a nitrogen (electronegative) and a sulfur atom. This makes the C2-I bond exceptionally labile and the C2 carbon highly electrophilic.

Why Deiodination Happens:

  • Protodeiodination (Reduction): During metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) to the C-I bond is rapid. However, the resulting Pd(II) intermediate is prone to capturing a hydride source (from solvent, base, or additives) if the transmetallation step is slow. This leads to reductive elimination of benzothiazole (Ar-H).[1]

  • Nucleophilic Displacement (

    
    ):  The C2 position is electron-deficient.[1] Strong nucleophilic bases (hydroxide, alkoxides) used in standard coupling protocols can directly attack C2, displacing the iodide before the catalyst even engages, resulting in 2-hydroxy or 2-alkoxy byproducts.
    
  • Metal-Halogen Exchange Scrambling: In lithiation reactions, the resulting 2-lithiobenzothiazole is thermally unstable above -70°C, leading to ring fragmentation or "scrambling" (protonation by solvent).[1]

Mechanism & Causality (Visualized)

The following diagram illustrates the competing pathways between the desired Cross-Coupling and the undesired Deiodination/


 pathways.

BenzothiazolePathways Start 2-Iodobenzothiazole Pd_Add Oxidative Addition (L-Pd-Ar-I) Start->Pd_Add Pd(0) Catalyst SNAr FAILURE B: Nucleophilic Attack (Ar-OH / Ar-OR) Start->SNAr Strong Nucleophile (e.g., NaOH, NaOMe) Transmetal Transmetallation (Rate Limiting) Pd_Add->Transmetal Boronic Acid Deiod FAILURE A: Protodeiodination (Ar-H) Pd_Add->Deiod Slow Transmetallation + Hydride Source Product Desired Product (Ar-Ar') Transmetal->Product Reductive Elim.

Caption: Figure 1. Kinetic competition between productive cross-coupling and destructive deiodination/substitution pathways.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

Issue: You observe the formation of benzothiazole (mass = M-126) instead of the coupled product.

VariableRecommendationScientific Rationale
Base Selection Use

or

Avoid hydroxides (

) or alkoxides (

).[1] These are strong nucleophiles that trigger

displacement of iodine.[1] Carbonates and phosphates are sufficiently basic to activate boronic acids but poor nucleophiles at C2 [1].[1]
Solvent System Anhydrous Dioxane or Toluene Water acts as a proton source for deiodination.[1] Switch to anhydrous solvents to shut down the hydride transfer pathway.[1]
Ligand Choice XPhos, SPhos, or

Bulky, electron-rich ligands accelerate the transmetallation step. If transmetallation is faster than the side-reaction (hydride capture), you get the product. Standard

is often too slow for this scaffold [2].[1]
Catalyst Loading High Initial Loading (3-5%) 2-iodobenzothiazoles can poison catalysts via N/S coordination.[1] Higher loading ensures active species remain available.[1]
Scenario B: Lithium-Halogen Exchange

Issue: Low yield or recovery of starting material after quenching.[1]

  • The Trap: "Standard" lithiation conditions (

    
    -BuLi at -78°C) often fail because the 2-lithio species is unstable or the exchange is slower than the degradation.
    
  • The Fix: Use Turbo-Grignard (

    
    )  or perform the reaction at strictly controlled cryogenic temperatures with in situ trapping if possible.
    

Validated Experimental Protocols

Protocol 1: "Deiodination-Proof" Suzuki Coupling

Designed to minimize protodeiodination and


 side reactions.[1]

Reagents:

  • 2-Iodobenzothiazole (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (for simpler cases).
  • Base:

    
     (finely ground, anhydrous, 3.0 equiv).[1]
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).[1]

Step-by-Step:

  • Dry Setup: Flame-dry a reaction vial and cool under Argon. Moisture is the enemy here.

  • Charge Solids: Add the iodide, boronic acid, base, and catalyst precursor/ligand.

  • Degas: Cap the vial. Evacuate and backfill with Argon (3 cycles).[1] Critical: Oxygen promotes homocoupling and catalyst death.[1]

  • Solvent Addition: Inject anhydrous dioxane via syringe.

  • Reaction: Heat to 80°C (oil bath). Monitor by LCMS at 1 hour.

    • Note: Do not reflux at >100°C unless necessary; higher temps favor deiodination.[1]

  • Workup: Filter through Celite (removes Pd/Base), concentrate, and purify.[1]

Protocol 2: Cryogenic Lithiation (Halogen-Metal Exchange)

Designed to prevent ring fragmentation.

Reagents:

  • 2-Iodobenzothiazole (1.0 equiv)[1]

  • Electrophile (e.g., aldehyde, 1.2 equiv)

  • Exchange Reagent:

    
    -BuLi (1.1 equiv) or 
    
    
    
    (1.1 equiv).[1]
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cooling: Dissolve 2-iodobenzothiazole in THF under

    
    . Cool to -78°C  (Dry ice/Acetone). Wait 15 minutes to ensure thermal equilibrium.
    
  • Exchange: Add

    
    -BuLi dropwise down the side of the flask.
    
    • Critical: The internal temperature must not rise above -70°C.[1]

  • Timing: Stir for exactly 5-10 minutes .

    • Why? The lithium species degrades rapidly. Do not stir for 1 hour "to be safe"—you will lose the product [3].

  • Quench: Add the electrophile (dissolved in THF) immediately.

  • Warm: Allow to warm to RT slowly over 2 hours.

Decision Tree for Troubleshooting

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Root Reaction Failed CheckLCMS Check LCMS/NMR of Crude Root->CheckLCMS Result1 Mass = M-126 (Benzothiazole - H) CheckLCMS->Result1 Result2 Mass = M-126 + 17/31 (Hydroxy/Methoxy) CheckLCMS->Result2 Result3 Mass = 2xM - 254 (Homocoupling) CheckLCMS->Result3 Fix1 Diagnosis: Protodeiodination Fix: Dry solvents, XPhos ligand, lower temp. Result1->Fix1 Fix2 Diagnosis: SNAr Attack Fix: Switch base to K3PO4 or Cs2CO3. Avoid alcohols. Result2->Fix2 Fix3 Diagnosis: Oxidative Homocoupling Fix: Better degassing (O2 leak), reduce catalyst loading. Result3->Fix3

Caption: Figure 2. Diagnostic logic for common 2-iodobenzothiazole reaction failures.

FAQs

Q: Can I use ethanol/water as a co-solvent for Suzuki coupling of 2-iodobenzothiazole? A: It is risky.[1] While standard Suzuki conditions often use aqueous mixtures, the 2-iodobenzothiazole is prone to hydrolytic deiodination or nucleophilic attack by hydroxide ions generated in the equilibrium. If you must use water (for solubility), use a weak base (


) and keep the temperature below 60°C.

Q: Why does my reaction turn black and stop converting? A: This "Pd-Black" formation indicates catalyst decomposition.[1] The nitrogen and sulfur atoms in benzothiazole can coordinate to Pd, displacing weakly bound ligands. Switch to a catalyst with a strongly binding, bulky ligand (like Buchwald precatalysts or PEPPSI-IPr) to prevent this coordination and keep the catalyst active [4].

Q: Is 2-bromobenzothiazole a better alternative? A: Generally, yes.[1] The C-Br bond is slightly stronger, making it less prone to rapid iodine-lithium exchange scrambling, but it is also less reactive in oxidative addition. If you are struggling with stability, switch to the bromide. If you are struggling with reactivity, stick to the iodide but optimize the protocol as above.

References

  • Base Effects in Cross-Coupling: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link(Note: Principles of base selection for electrophilic substrates apply directly here).

  • Ligand Selection for Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[2] Link

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1][3] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry. Link

  • NHC Catalysts (PEPPSI): Organ, M. G., et al. (2007).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.[1][4] Link

Sources

Technical Support Center: HPLC Optimization for Iodinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation, Peak Shape, and Stability of Iodinated Benzothiazole Impurities

Welcome to the Advanced Separations Helpdesk

I am Dr. Aris, your Senior Application Scientist. You are likely here because standard C18 protocols are failing to resolve positional isomers of iodinated benzothiazoles (e.g., 5-iodo vs. 6-iodo derivatives) or you are witnessing inexplicable peak degradation.

Iodinated benzothiazoles present a "perfect storm" of chromatographic challenges:

  • Structural Similarity: The iodine atom's position (C4–C7) minimally impacts overall hydrophobicity, making standard alkyl-phase separation difficult.

  • Basicity: The thiazole nitrogen (

    
    ) interacts with residual silanols, causing tailing.
    
  • Labile C-I Bond: The Carbon-Iodine bond is photosensitive and prone to homolytic cleavage, creating "ghost peaks" during analysis.

This guide moves beyond basic troubleshooting to provide mechanistic solutions.

Module 1: Resolution & Selectivity (The Isomer Challenge)

User Question: "I cannot separate the 5-iodo and 6-iodo benzothiazole impurities using my standard C18 column. They co-elute. What should I do?"

Scientist’s Response: Standard C18 columns rely on hydrophobic subtraction. Since the lipophilicity (


) of positional isomers is nearly identical, C18 fails to discriminate. You must switch to a mechanism driven by 

interactions
and shape selectivity .
The Solution: Pentafluorophenyl (PFP) Phases

The PFP stationary phase is the "Gold Standard" for halogenated aromatics.

  • Mechanism: The fluorine atoms on the PFP ring create a highly electron-deficient aromatic system. This acts as a

    
    -acceptor for the electron-rich benzothiazole ring (
    
    
    
    -donor).
  • Why it works for isomers: The rigid PFP ring provides steric selectivity. The position of the bulky iodine atom on your analyte disrupts this

    
     overlap differently for the 5-iodo vs. 6-iodo isomers, resulting in separation that C18 cannot achieve [1, 2].
    
Stationary Phase Selection Matrix
Column PhaseInteraction MechanismSuitability for Iodinated Benzothiazoles
C18 (Alkyl) HydrophobicLow. Good for general retention, poor for positional isomers.
Phenyl-Hexyl Hydrophobic +

Medium. Better than C18, but flexible linker reduces shape selectivity.
PFP (Pentafluorophenyl)

, Dipole-Dipole, Shape
High. The rigid ring and electron deficiency specifically target halogenated aromatics.
Experimental Protocol: Screening Gradient
  • Column: PFP (e.g., 150 x 4.6 mm, 2.7 µm or 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile here because ACN's dipole can interfere with the

    
     interaction critical for separation.
    
  • Gradient: 5% B to 95% B over 20 minutes.

Module 2: Workflow Visualization

The following logic flow illustrates the decision process for column and solvent selection when dealing with halogenated isomers.

ColumnSelection Start Start: Iodinated Benzothiazole Mixture Isomers Are Positional Isomers Present? (e.g., 5-iodo vs 6-iodo) Start->Isomers C18 Standard C18 Column Isomers->C18 No SwitchPhase Switch Stationary Phase Isomers->SwitchPhase Yes Resolution Resolution (Rs) > 1.5? C18->Resolution Success Proceed to Validation Resolution->Success Yes Resolution->SwitchPhase No PFP Select PFP (Pentafluorophenyl) Mechanism: Pi-Pi + Shape Selectivity SwitchPhase->PFP Solvent Select Organic Modifier PFP->Solvent MeOH Methanol (Enhances Pi-Pi interactions) Solvent->MeOH Preferred ACN Acetonitrile (Suppresses Pi-Pi interactions) Solvent->ACN Avoid if possible MeOH->Success

Figure 1: Decision tree for optimizing stationary phase selection based on analyte structural complexity.

Module 3: Peak Shape & Tailing (The Interaction Challenge)

User Question: "My peaks are tailing significantly (Tailing Factor > 2.0). I am using a neutral mobile phase."

Scientist’s Response: Tailing in benzothiazoles is almost always caused by secondary silanol interactions . The nitrogen in the thiazole ring is a weak base. At neutral pH, residual silanols on the silica surface are ionized (


), acting as cation exchangers that hold onto the protonated nitrogen of your analyte.
The Fix: pH Management

You have two robust options to suppress this interaction:

  • Low pH (Recommended for LC-MS):

    • Add: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[1]

    • Mechanism: Lowers pH (< 3.0) to suppress silanol ionization (

      
      ).
      
    • Warning: TFA is a strong ion-pairing agent. It gives beautiful peak shapes but suppresses MS ionization signal. Use Formic Acid if sensitivity is critical [3].

  • Intermediate pH (Recommended for UV):

    • Add: 10-20 mM Ammonium Acetate (pH ~5.0).

    • Mechanism: The ammonium ions (

      
      ) flood the system and compete with your analyte for the active silanol sites, effectively "blocking" them.
      
Module 4: Stability & Artifacts (The Iodine Challenge)

User Question: "I see small 'ghost peaks' eluting before my main peak that increase the longer the sample sits in the autosampler."

Scientist’s Response: You are likely observing photolytic deiodination . The Carbon-Iodine bond energy (~240 kJ/mol) is relatively weak. Exposure to standard laboratory lighting (fluorescent/LED) can cleave this bond, resulting in the formation of the de-iodinated parent benzothiazole or hydroxylated by-products [4, 5].

Stability Protocol (Mandatory):
  • Amber Glassware: All stock solutions and autosampler vials must be amber.

  • Autosampler Temperature: Set to 4°C. Heat accelerates hydrolysis.

  • Solvent Choice: Avoid storing samples in 100% DMSO for extended periods, as iodine can be labile in polar aprotic solvents under light. Dilute into the mobile phase immediately.

Troubleshooting Quick-Reference
SymptomProbable CauseCorrective Action
Co-elution of Isomers Lack of shape selectivitySwitch from C18 to PFP or Phenyl-Hexyl column.
Peak Tailing Silanol interactionLower pH (add 0.1% Formic Acid) or increase buffer strength (20mM Ammonium Acetate).
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase conditions (e.g., don't inject 100% ACN into a 5% organic stream).
New Impurities over time PhotodegradationUse amber vials; limit light exposure; check autosampler temperature.
References
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP Technical Brochure. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Reversed-phase HPLC Buffers: pKa Values and Useful pH Range. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Iodinated disinfection byproduct formation from iohexol. Retrieved from [Link]

  • MDPI. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2-Iodo vs. 2-Methyl Benzothiazoles in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: In high-affinity ligand design—particularly for neurodegenerative imaging (e.g., amyloid-


 tracers) and kinase inhibition—the 2-iodo  substituent generally confers superior binding affinity (

) compared to the 2-methyl group. This is driven by the iodine atom's ability to form high-energy Halogen Bonds (XB) via its

-hole, a mechanism unavailable to the methyl group.

However, 2-methyl benzothiazoles remain the industry standard for metabolic stability and oral bioavailability. The methyl group provides a predictable hydrophobic anchor ("Magic Methyl" effect) without the metabolic liability of rapid deiodination or the high non-specific binding associated with the lipophilicity of iodine.

Physicochemical & Mechanistic Comparison

The choice between a methyl group (


) and an iodine atom (

) on the benzothiazole scaffold is a classic bioisosteric exchange. While they possess similar Van der Waals volumes, their electronic signatures are diametrically opposed.
Table 1: Physicochemical Profile
Feature2-Methyl Benzothiazole (

)
2-Iodo Benzothiazole (

)
Impact on Binding
Van der Waals Radius ~2.00 Å~1.98 ÅBioisosteric: Steric fit is nearly identical.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Polarization: Iodine alters ring electron density.
Lipophilicity (

)
+0.56+1.12Solubility: Iodine drastically increases LogP, risking non-specific binding.
Primary Interaction Hydrophobic / VDWHalogen Bonding (XB) Specificity: Iodine targets nucleophilic residues (O, N, S).
Metabolic Stability Susceptible to benzylic oxidationSusceptible to Deiodination (

)
In Vivo: Methyl is generally more stable.
The Mechanistic Divergence: Sigma Hole vs. Magic Methyl

1. The "Magic Methyl" Effect (Hydrophobic): The 2-methyl group enhances binding primarily through the displacement of high-energy water molecules from a hydrophobic pocket. This entropic gain is significant but non-directional.

2. The Halogen Bond (Directional): The 2-iodo substituent exhibits a


-hole —a region of positive electrostatic potential on the extension of the C-I bond axis. This allows the iodine to act as a Lewis acid, forming a highly directional interaction with Lewis bases (backbone carbonyls, histidines) in the binding pocket.
Visualization: Interaction Mechanisms

G cluster_0 2-Methyl Interaction (Non-Directional) cluster_1 2-Iodo Interaction (Directional) Me_Ligand Benzothiazole-CH3 Pocket_Me Hydrophobic Pocket Me_Ligand->Pocket_Me Van der Waals (Dispersive) Water H2O Displacement Pocket_Me->Water Entropic Gain (Desolvation) I_Ligand Benzothiazole-I SigmaHole σ-Hole (Positive Potential) I_Ligand->SigmaHole Nucleophile Nucleophile (C=O, His, Met) SigmaHole->Nucleophile Halogen Bond (180° Geometry)

Caption: Comparison of the non-directional hydrophobic packing of the methyl group versus the directional, electrostatic halogen bonding of the iodine atom.

Case Study: Amyloid- (A ) Ligands[1][2][3][4]

The most authoritative data comparing these substituents comes from the development of Alzheimer's disease radiotracers (Thioflavin-T analogues).

The Scenario: Researchers compared BTA-1 (2-(4'-methylaminophenyl)benzothiazole) against iodinated analogues (e.g., TZDM ) to optimize affinity for A


 fibrils.
Table 2: Comparative Binding Data ( )
CompoundSubstituentTarget

(nM)
Interpretation
BTA-1

A

Fibrils
5.8 ± 0.9 High affinity standard. Driven by planarity and hydrophobicity.
TZDM

A

Fibrils
0.9 ± 0.2 6x Higher Affinity. The iodine provides specific anchoring via XB.
IMPY

A

Aggregates
~0.15 Sub-nanomolar affinity achieved by optimizing the iodine position.

Critical Insight: While the Iodo-analogue (TZDM) shows superior in vitro affinity (


 nM), the Methyl-analogue (BTA-1) often demonstrates better in vivo pharmacokinetics (brain washout) because it lacks the extreme lipophilicity that causes non-specific binding in white matter.

Experimental Protocols

As a Senior Application Scientist, I recommend the Competitive Radioligand Binding Assay to validate these differences. Fluorescence displacement (using Thioflavin T) is cheaper but less accurate for high-affinity (


 nM) compounds due to inner filter effects.
Protocol: Competitive Binding Assay (A Fibrils)

Objective: Determine


 of 2-iodo vs 2-methyl benzothiazoles against 

or

.
Step 1: Fibril Preparation (Self-Validating Step)
  • Reagent: Synthetic A

    
     peptide.
    
  • Action: Dissolve in HFIP (to monomerize), dry, then resuspend in PBS (pH 7.4). Incubate at 37°C for 24h with shaking.

  • Validation: Confirm fibril formation via Thioflavin T fluorescence (emission at 482 nm) before starting the binding assay. If fluorescence is low, aggregation failed.

Step 2: Solubilization (Critical for Iodo-compounds)
  • Challenge: 2-Iodo benzothiazoles are highly lipophilic and will stick to plastic tips.

  • Solution: Dissolve stocks in 100% DMSO. Dilute into assay buffer containing 0.1% BSA or Tween-20 to prevent wall adsorption.

  • Control: Run a "no-protein" control to measure loss of ligand to the plate walls.

Step 3: Incubation & Filtration
  • Mix: 50 µL radioligand (

    
     concentration) + 50 µL competitor (10 pM to 10 µM) + 100 µL A
    
    
    
    fibrils.
  • Equilibrate: 1 hour at Room Temperature (25°C). Note: Iodo-compounds may require longer equilibration due to slow off-rates.

  • Harvest: Vacuum filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash: 3x with ice-cold PBS.

Step 4: Data Analysis

Calculate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.
Workflow Diagram

Protocol cluster_prep Preparation Phase cluster_assay Binding Assay cluster_analysis Analysis Fibril Aβ Fibril Growth (37°C, 24h) Validation ThT Fluorescence Check (Self-Validation) Fibril->Validation Solubility Ligand Solubilization (DMSO + 0.1% BSA) Validation->Solubility Pass Incubate Competitive Incubation (Ligand + Radiotracer + Fibril) Solubility->Incubate Filter Harvest on GF/B Filters (Pre-soaked PEI) Incubate->Filter Count Scintillation Counting Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Step-by-step workflow for the competitive radioligand binding assay, emphasizing the critical solubility and validation steps.

Synthesis & Stability Considerations

While 2-iodo variants offer higher affinity, they present significant chemical challenges compared to the robust 2-methyl variants.

  • Chemical Reactivity:

    • 2-Iodo: The C-I bond is weak. It is susceptible to nucleophilic aromatic substitution (

      
      ) and metal-halogen exchange. This makes it an excellent intermediate (for Suzuki/Sonogashira coupling) but a fragile drug candidate.
      
    • 2-Methyl: Chemically inert under physiological conditions.

  • Metabolic Liability:

    • Deiodination: In vivo, deiodinases or oxidative mechanisms can cleave the Iodine, leading to loss of potency and accumulation of iodide in the thyroid (a major issue for radioactive SPECT agents).

    • Benzylic Oxidation: The 2-methyl group is prone to CYP450-mediated oxidation to hydroxymethyl (

      
      ) and then carboxylic acid, which usually abolishes brain penetration.
      

References

  • Klunk, W. E., et al. (2001). "Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain."[1][2] Life Sciences.

  • Zhuang, Z. P., et al. (2001). "Radioiodinated styrylbenzenes and thioflavins as probes for amyloid aggregates."[3] Journal of Medicinal Chemistry.

  • Metrangolo, P., et al. (2005). "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition.

  • Mathis, C. A., et al. (2003). "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Iodobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Iodobenzo[d]thiazol-6-ol. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and in full compliance with safety regulations. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is based on a conservative assessment of its constituent chemical classes: a halogenated organic compound, a benzothiazole derivative, and a phenol.

Hazard Characterization and Rationale for Segregation

The disposal pathway for any chemical is dictated by its potential hazards. The molecular structure of 2-Iodobenzo[d]thiazol-6-ol necessitates a cautious approach, treating it as a hazardous substance. The primary driver for its specific disposal protocol is the presence of iodine, which classifies it as a halogenated organic compound .

  • Halogenated Organic Compounds : The carbon-iodine bond places this compound in a special category of chemical waste. Halogenated wastes cannot be recycled in the same way as non-halogenated solvents and require high-temperature incineration for complete destruction.[1] Improper disposal can lead to the formation of persistent and toxic environmental pollutants. For this reason, federal and local regulations strictly mandate their segregation from other waste streams.[1][2][3][4] Mixing halogenated waste with non-halogenated waste, even in small amounts, requires the entire mixture to be treated as halogenated waste, significantly increasing disposal costs and complexity.[1][5]

  • Benzothiazole Moiety : The benzothiazole core is found in many bioactive and industrially significant molecules. Thiazole and its derivatives are often flammable and can exhibit toxic properties.[6][7] It is prudent to assume the compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[8] Furthermore, many benzothiazole derivatives are considered harmful to aquatic life and must not be allowed to enter drains or waterways.[6][7][9]

  • Phenolic Group : The hydroxyl (-ol) group attached to the aromatic ring classifies the compound as a phenol. Phenols as a class can be toxic and corrosive.

This multi-faceted hazard profile underscores the necessity of the following disposal procedures.

Table 1: Presumed Hazard Profile and Required Precautions for 2-Iodobenzo[d]thiazol-6-ol

Hazard Category Assumed Classification Rationale & Precautionary Statements
Physical Hazards Flammable Solid/Liquid (Assumed) Thiazole derivatives can be flammable.[6][10] Keep away from heat, sparks, open flames, and hot surfaces. Store in a tightly closed container in a well-ventilated area.[6][10]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)[8]; Serious Eye Irritation[8]; Skin Sensitizer (Possible)[9] Avoid all personal contact, including inhalation of dust or vapors.[7] Do not eat, drink, or smoke when using this product. Wear appropriate personal protective equipment (PPE).
Environmental Hazards Harmful to Aquatic Life[7][9][11] Avoid release to the environment.[9][11] Do not discharge into drains, surface waters, or groundwater.[12]

| Disposal Classification | Halogenated Organic Waste | The presence of iodine requires segregation into a dedicated "Halogenated Organic Waste" container for specialized disposal, typically incineration.[1][2][4] |

Pre-Disposal Safety Protocols

Before handling the chemical for disposal, ensure the following safety measures are in place.

  • Personal Protective Equipment (PPE) : A baseline of PPE is mandatory to prevent exposure.

    • Safety Goggles : ANSI Z87.1-compliant safety goggles or glasses are required to protect from splashes.[2]

    • Laboratory Coat : A flame-resistant lab coat must be worn to protect skin and clothing.

    • Nitrile Gloves : Chemical-resistant nitrile gloves are essential to prevent skin contact.[2][4] Always check for tears or holes before use and wash hands thoroughly after removal.

    • Closed-toe Shoes : These are required to protect the feet from potential spills.[2]

  • Engineering Controls : All handling and transfers of 2-Iodobenzo[d]thiazol-6-ol and its waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][4][6]

  • Spill Management : In case of a minor spill, immediately alert personnel in the area.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][11] Do not use combustible materials like paper towels for the main spill.

    • Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all cleanup materials into a sealed, properly labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.[6]

    • Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.[6]

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the compliant disposal of 2-Iodobenzo[d]thiazol-6-ol.

Step 1: Waste Stream Identification

The first and most critical step is to correctly identify the waste stream. Due to the iodine atom, this compound must be classified as halogenated waste. The following decision workflow illustrates this crucial segregation step.

G cluster_0 cluster_1 Waste Segregation start Waste Generated: 2-Iodobenzo[d]thiazol-6-ol decision Contains Halogen? (F, Cl, Br, I) start->decision halogenated Dispose in Designated 'HALOGENATED ORGANIC WASTE' Container decision->halogenated  Yes   non_halogenated Dispose in Designated 'NON-HALOGENATED ORGANIC WASTE' Container decision->non_halogenated  No  

Caption: Decision workflow for proper waste stream segregation.

Step 2: Container Selection

Select a waste container that meets the requirements set by OSHA and the EPA.[13]

  • Compatibility : The container must be made of a material chemically compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Condition : The container must be in good condition, free from damage or leaks.[13]

  • Closure : It must have a secure, leak-proof, screw-top cap.[1][13] Containers with loose caps or stoppers are unacceptable.

Step 3: Waste Collection and Segregation
  • Perform the waste transfer inside a chemical fume hood.

  • Carefully place solid 2-Iodobenzo[d]thiazol-6-ol or pour solutions containing it into the designated "Halogenated Organic Waste" container.

  • Crucially, do not mix this waste with any non-halogenated waste streams. [1][3]

  • Ensure the container is kept securely closed at all times except when waste is actively being added.[3][6] This prevents the release of volatile organic compounds (VOCs).

Step 4: Labeling

Proper labeling is a strict regulatory requirement.[14][15] As soon as the first drop of waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "Waste 2-Iodobenzo[d]thiazol-6-ol" . Do not use abbreviations or chemical formulas.[3] If it is in a solvent mixture, list all components and their approximate percentages.

  • A clear indication of the associated hazards (e.g., "Toxic," "Halogenated," "Flammable" ).[5][6]

  • The date when waste accumulation began.[6]

Step 5: Storage and Final Disposal
  • Store the labeled hazardous waste container in a designated and properly managed Satellite Accumulation Area (SAA).[6]

  • The SAA should provide secondary containment to capture any potential leaks.

  • When the container is nearly full (no more than 90%), or if it has been in storage for the maximum time allowed by your institution (often six months), arrange for its disposal.[13]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to request a waste pickup. Follow their specific procedures for scheduling a collection.

Regulatory Compliance

Adherence to this guide ensures compliance with key regulations governing laboratory safety and hazardous waste management. These include:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) , which mandates the development of a Chemical Hygiene Plan and employee training on safe handling and disposal of hazardous materials.[14][15][16]

  • The EPA's Resource Conservation and Recovery Act (RCRA) , which establishes the framework for the proper management of hazardous and non-hazardous solid waste.[13]

By following these scientifically-grounded procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full regulatory compliance.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Vertex AI Search.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals - Benchchem. BenchChem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Daniels Health.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Science Ready.
  • Halogenated Solvents in Laboratories - Campus Oper
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Organic Solvent Waste Disposal - Safety & Risk Services. The University of British Columbia.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Laboratories - Overview | Occupational Safety and Health Administr
  • Safety Data Sheet - BASF. (2025, November 26). BASF.
  • Thiazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 2 - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • 10 - Safety Data Sheet.
  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET - Castrol - PDS & MSDS. (2025, November 14). Castrol.
  • 2 - Safety data sheet. (2023, August 2). LGC Standards.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6). Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.